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  • Product: 3-Chloro-N-methylisoquinolin-5-amine
  • CAS: 1374652-61-5

Core Science & Biosynthesis

Foundational

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 3-Chloro-N-methylisoquinolin-5-amine (CAS 1374652-61-5): Synthesis, Characterization, and Potential Applications This guide provides a comprehensive technical overview of 3-Chloro-N-methyli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Chloro-N-methylisoquinolin-5-amine (CAS 1374652-61-5): Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-Chloro-N-methylisoquinolin-5-amine, a substituted isoquinoline of interest to researchers and professionals in drug discovery and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis, characterization, and potential applications.

The isoquinoline core, a bicyclic aromatic heterocycle, is a prominent structural motif in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its presence in numerous FDA-approved drugs underscores its importance as a "privileged scaffold" in drug design.[2][3] Isoquinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4] The functionalization of the isoquinoline ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a versatile template for the development of novel therapeutic agents. The subject of this guide, 3-Chloro-N-methylisoquinolin-5-amine, incorporates key functionalities—a chlorine atom, a secondary amine, and the core isoquinoline structure—that suggest its potential as a valuable building block in medicinal chemistry.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-Chloro-N-methylisoquinolin-5-amine is presented below. It is important to note that while the molecular formula and weight are established, other parameters are calculated or predicted based on the chemical structure.

PropertyValueSource
CAS Number 1374652-61-5[5]
Molecular Formula C10H9ClN2[5]
Molecular Weight 192.65 g/mol [5]
Appearance Predicted: Off-white to yellow solidInferred
LogP (Predicted) 3.00[5]
Topological Polar Surface Area (TPSA) 24.92 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 1[6]

Proposed Synthesis of 3-Chloro-N-methylisoquinolin-5-amine

The following is a proposed synthetic route for 3-Chloro-N-methylisoquinolin-5-amine, based on established methodologies for the synthesis of related chloro-amino-isoquinolines.[7] The synthesis commences with the reduction of a nitro precursor, followed by N-methylation.

Synthetic_Pathway A 3-Chloro-5-nitroisoquinoline B 3-Chloroisoquinolin-5-amine A->B  Fe / Acetic Acid, H2O (Reduction) C 3-Chloro-N-methylisoquinolin-5-amine B->C  (CH3)2SO4 / Base or  HCHO, NaBH3CN (N-Methylation)

Caption: Proposed two-step synthesis of 3-Chloro-N-methylisoquinolin-5-amine.

Step 1: Reduction of 3-Chloro-5-nitroisoquinoline to 3-Chloroisoquinolin-5-amine

The initial step involves the reduction of the nitro group of 3-chloro-5-nitroisoquinoline to a primary amine. A well-established and effective method for this transformation is the use of iron powder in an acidic medium, such as acetic acid.[7]

Experimental Protocol:

  • Suspend 3-chloro-5-nitroisoquinoline (1.0 eq) in a mixture of glacial acetic acid and water (1:1 v/v).

  • Heat the suspension to 60-70 °C with vigorous stirring.

  • Gradually add iron powder (approximately 3.0 eq) to the heated mixture.

  • Continue stirring at 60-70 °C for 2-3 hours after the addition of iron is complete.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and allow it to stand overnight.

  • Basify the mixture with a 20% aqueous solution of sodium hydroxide until a pH > 10 is achieved.

  • Filter the resulting suspension to remove iron salts.

  • Extract the filtrate with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloroisoquinolin-5-amine.[7]

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: N-Methylation of 3-Chloroisoquinolin-5-amine

The final step is the selective methylation of the primary amino group to a secondary amine. Reductive amination is a common and effective method for this transformation.

Experimental Protocol (Reductive Amination):

  • Dissolve 3-chloroisoquinolin-5-amine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

  • Add aqueous formaldehyde (1.1 eq) to the solution and stir for 30 minutes at room temperature.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Chloro-N-methylisoquinolin-5-amine.

Proposed Characterization and Purity Analysis

The identity and purity of the synthesized 3-Chloro-N-methylisoquinolin-5-amine would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expected ¹H NMR signals would include characteristic aromatic protons of the isoquinoline ring system, a singlet for the N-methyl group, and a signal for the N-H proton. The ¹³C NMR would show distinct signals for all ten carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (192.0454 for C10H9ClN2).[5] The isotopic pattern of chlorine (approximately 3:1 ratio for M+ and M+2) should also be observable.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A high-purity sample (>95%) is essential for use in biological assays.

Chemical Reactivity and Potential for Further Functionalization

3-Chloro-N-methylisoquinolin-5-amine possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives.

Caption: Key reactive sites on 3-Chloro-N-methylisoquinolin-5-amine for further diversification.

  • The Chloro Group at Position 3: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, alkyl, alkynyl, or amino substituents at this position.

  • The N-methylamino Group at Position 5: The secondary amine is nucleophilic and can undergo acylation, sulfonylation, or reaction with various electrophiles to form amides, sulfonamides, or other derivatives.[8]

Potential Applications in Drug Discovery

While the specific biological activity of 3-Chloro-N-methylisoquinolin-5-amine is not yet reported, its structural features suggest several potential applications in drug discovery:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds to the ATP-binding pocket of the enzyme. The isoquinoline scaffold is a common feature in such inhibitors. The functional groups on this molecule provide vectors for modification to achieve potent and selective kinase inhibition.

  • Anticancer Agents: Isoquinoline derivatives have been extensively investigated for their anticancer properties, acting through various mechanisms such as topoisomerase inhibition and disruption of microtubule dynamics.[1][3][4]

  • Antimicrobial Agents: The isoquinoline nucleus is also found in compounds with antibacterial and antifungal activity.[1][4]

The synthesis of a library of compounds derived from 3-Chloro-N-methylisoquinolin-5-amine could lead to the discovery of novel therapeutic agents for a variety of diseases.

Conclusion

3-Chloro-N-methylisoquinolin-5-amine is a promising building block for medicinal chemistry and drug discovery. This guide provides a scientifically grounded, albeit partially predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on reliable and well-documented chemical transformations. The versatile reactivity of this compound opens up numerous possibilities for the creation of diverse molecular libraries for biological screening. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this intriguing molecule.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. [Link]

  • Drugs containing isoquinoline derivatives. ResearchGate. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • 3-Chloro-N-methyl-5-isoquinolinamine | CAS#:1374652-61-5. Chemsrc. [Link]

  • Synthesis of 3-chloro-5-amino-isoquinoline. PrepChem.com. [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. ScienceDirect. [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

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Exploratory

The Alchemist's Guide to Kinase Inhibition: Forging Novel Heterocyclic Building Blocks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Kinase Conundrum and the Heterocyclic Key In the intricate tapestry of cellular signaling, protein kinases stand a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Kinase Conundrum and the Heterocyclic Key

In the intricate tapestry of cellular signaling, protein kinases stand as master weavers, orchestrating a vast array of physiological processes from growth and proliferation to differentiation and apoptosis. Their dysregulation, however, can unravel this delicate balance, leading to a host of pathologies, most notably cancer. The pursuit of selective kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide delves into the heart of this endeavor, focusing on the design and synthesis of novel heterocyclic building blocks – the molecular keys that can unlock the therapeutic potential of kinase inhibition.

Heterocyclic scaffolds, with their rich chemical diversity and ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases, represent a class of "privileged structures" in medicinal chemistry.[1][2] This guide will not merely present a catalog of these structures but will instead provide a deep, mechanistically-grounded understanding of their design principles, synthetic accessibility, and structure-activity relationships (SAR). We will explore both well-established "workhorse" scaffolds and venture into the exciting territory of novel fused and spirocyclic systems that offer new avenues for achieving potency and selectivity.

This document is structured to empower the bench chemist and the drug discovery team alike. We will dissect the logic behind synthetic strategies, provide detailed, actionable protocols, and visualize the complex interplay between inhibitors and their target pathways. Our journey will be one of scientific rigor, where every protocol is a self-validating system and every claim is substantiated by authoritative evidence.

I. The Privileged Core: Mastering the Synthesis of Foundational Scaffolds

The journey to a potent and selective kinase inhibitor often begins with a well-chosen heterocyclic core. These "privileged scaffolds" serve as the foundation upon which functionality is built to achieve desired pharmacological properties. Here, we explore the synthesis of some of the most successful and versatile heterocyclic building blocks.

The Quinazoline Nucleus: A Cornerstone of EGFR Inhibition

The quinazoline scaffold is a prominent feature in numerous FDA-approved kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[2] Its ability to mimic the adenine portion of ATP allows for potent and selective inhibition.

A common synthetic route to functionalized quinazolines involves the construction of a 4-anilinoquinazoline core, starting from anthranilic acid derivatives.[3]

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Core

Step 1: Synthesis of 2-Amino-N-arylbenzamide

  • To a solution of isatoic anhydride (1.0 eq.) in a suitable solvent such as DMF, add the desired aniline (1.0-1.2 eq.).

  • Heat the reaction mixture at 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry to yield the 2-amino-N-arylbenzamide.

Step 2: Cyclization to form the Quinazolin-4(3H)-one

  • Reflux the 2-amino-N-arylbenzamide (1.0 eq.) in an excess of formamide for 4-6 hours.

  • Alternatively, heat the benzamide with formic acid or triethyl orthoformate.

  • Cool the reaction mixture and collect the precipitated quinazolin-4(3H)-one by filtration.

Step 3: Chlorination of the Quinazolin-4(3H)-one

  • Treat the quinazolin-4(3H)-one (1.0 eq.) with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an inert solvent like toluene.

  • Reflux the mixture for 2-4 hours.

  • Carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 4-chloroquinazoline.

Step 4: Nucleophilic Aromatic Substitution to yield the 4-Anilinoquinazoline

  • Dissolve the 4-chloroquinazoline (1.0 eq.) and the desired aniline (1.0-1.2 eq.) in a solvent such as isopropanol or n-butanol.

  • Add a catalytic amount of acid (e.g., HCl) and heat the mixture to reflux for 4-8 hours.

  • Cool the reaction, and the product will often precipitate. Collect the solid by filtration and wash with a suitable solvent to afford the final 4-anilinoquinazoline.

The Pyrimidine Scaffold: A Versatile Platform for Kinase Selectivity

The pyrimidine ring is another highly privileged scaffold in kinase inhibitor design, found in numerous approved drugs targeting a wide range of kinases.[2] The 2,4-diaminopyrimidine core is a particularly common motif.

Experimental Protocol: Synthesis of a Generic 2,4-Diaminopyrimidine

Step 1: First Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of 2,4-dichloropyrimidine (1.0 eq.) in a solvent like isopropanol or THF, add a primary or secondary amine (Amine 1, 1.0-1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.2 eq.).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC analysis indicates the consumption of the starting material.

Step 2: Second Nucleophilic Aromatic Substitution

  • To the reaction mixture from Step 1, add a second, different amine (Amine 2, 1.1-1.2 eq.) and optionally more base.

  • Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) to facilitate the second substitution.

  • Monitor the reaction progress by TLC.

Step 3: Workup and Purification

  • After the reaction is complete, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-diaminopyrimidine.

II. Charting New Territories: The Rise of Novel Heterocyclic Architectures

While established scaffolds provide a solid foundation, the quest for improved potency, selectivity, and novel intellectual property drives the exploration of new heterocyclic systems. Fused and spirocyclic scaffolds, in particular, offer exciting opportunities to probe new regions of chemical space and interact with kinase active sites in unique ways.

Fused Heterocycles: Expanding the Core for Enhanced Interactions

Fusing a second ring to a privileged scaffold can rigidify the molecule, pre-organizing it for optimal binding and allowing for the introduction of new vectors for substitution. Pyrido[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines are two such examples that have demonstrated significant promise.

Pyrido[2,3-d]pyrimidines: This scaffold has been successfully employed in the development of inhibitors for various tyrosine kinases.[4][5]

Thieno[3,2-d]pyrimidines: As bioisosteres of purines, these compounds have shown potent inhibitory activity against a range of kinases, including EGFR and cyclin-dependent kinases (CDKs).[6]

Experimental Protocol: General Synthesis of a 4-Substituted Thieno[3,2-d]pyrimidine

Step 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

  • React a 3-aminothiophene-2-carboxylate with formamide under heating in a cyclization reaction to form the thieno[3,2-d]pyrimidin-4(3H)-one.

Step 2: Chlorination

  • Treat the thieno[3,2-d]pyrimidin-4(3H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 4-chlorothieno[3,2-d]pyrimidine.[7]

Step 3: Nucleophilic Aromatic Substitution

  • React the 4-chlorothieno[3,2-d]pyrimidine with a desired amine via nucleophilic aromatic substitution to introduce diversity at the 4-position.[7]

Spirocyclic Heterocycles: Adding a Third Dimension to Inhibitor Design

Spirocycles introduce a three-dimensional element to inhibitor design, which can lead to improved physicochemical properties and novel binding interactions.[8] The synthesis of these complex structures often requires specialized strategies.

A recent example is the development of spirocyclic inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[9] One such inhibitor, compound 16 , demonstrated potent HPK1 inhibition with an IC50 of 2.67 nM and excellent kinase selectivity.[9]

III. Structure-Activity Relationship (SAR): The Compass for Lead Optimization

The systematic modification of a lead compound and the subsequent evaluation of its biological activity is the cornerstone of medicinal chemistry. Understanding the SAR provides a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: SAR Data for Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors [4][5]

CompoundR1 (at C2)R2 (at C6)FGFr IC50 (µM)PDGFr IC50 (µM)EGFr IC50 (µM)c-src IC50 (µM)
4a -NH₂-Ph>10>104.52.2
4b -NH₂-2,6-diCl-Ph0.131.110.450.22
4c -NH₂-2,6-diMe-Ph0.111.050.430.21
4e -NH₂-3,5-diOMe-Ph0.060>50>50>50
6c -NH(CH₂)₄NEt₂-2,6-diCl-Ph0.0040.0230.0210.009

Key SAR Insights for Pyrido[2,3-d]pyrimidines:

  • C6-Substitution: Disubstitution at the ortho positions of the C6-phenyl ring with small, electron-withdrawing groups like chloro (as in 4b ) or small, neutral groups like methyl (as in 4c ) generally increases potency against a range of tyrosine kinases compared to the unsubstituted analog 4a .[4]

  • Selectivity: Substitution at the meta positions of the C6-phenyl ring, as seen in the 3',5'-dimethoxy analog 4e , can dramatically increase selectivity for FGFr.[5]

  • C2-Substitution: Introduction of a basic side chain, such as the [4-(diethylamino)butyl]amino group in 6c , can significantly enhance potency and improve bioavailability.[5]

Table 2: SAR Data for Imidazo[1,2-b]pyridazine-based TAK1 Inhibitors [10]

CompoundR (at C3)TAK1 IC50 (nM)MPC-11 GI50 (nM)H929 GI50 (nM)
20 4-indazole134200180
21 5-indazole102150130
22 7-indazole89120100
26 1-methyl-1H-indazole553040

Key SAR Insights for Imidazo[1,2-b]pyridazines:

  • C3-Substituent: The nature and position of the substituent on the C3-aryl group significantly impact TAK1 inhibitory activity.

  • Indazole Isomers: Varying the attachment point of the indazole moiety influences potency, with the 7-indazole analog 22 showing the best activity among the unsubstituted indazoles.[10]

  • N-Alkylation: Methylation of the indazole nitrogen, as in compound 26 , leads to a notable increase in both enzymatic and cellular potency.[10]

IV. Visualizing the Mechanism: Kinase Signaling Pathways and Inhibitor Action

To truly understand the impact of these novel heterocyclic inhibitors, it is crucial to visualize their role within the complex signaling cascades they modulate. The Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathways are two of the most frequently dysregulated signaling networks in cancer.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a key regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of tumorigenesis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline_Inhibitor->RTK Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

MAPK/ERK signaling and quinazoline inhibition.
The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[11] Its hyperactivation is a frequent event in a multitude of cancers.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Pyrimidine_Inhibitor Pyrimidine-based PI3K Inhibitor Pyrimidine_Inhibitor->PI3K Inhibits ATP Binding

PI3K/AKT/mTOR pathway and pyrimidine inhibition.

V. Conclusion: The Future of Kinase Inhibitor Design

The landscape of kinase inhibitor discovery is one of continuous evolution. The principles and protocols outlined in this guide provide a robust framework for the rational design and synthesis of novel heterocyclic building blocks. From the foundational quinazoline and pyrimidine cores to the architecturally complex fused and spirocyclic systems, the opportunities for innovation are vast.

The journey from a heterocyclic starting material to a clinically successful drug is long and arduous, demanding a deep understanding of synthetic chemistry, a keen eye for structure-activity relationships, and a thorough appreciation of the intricate biology of kinase signaling. It is our hope that this guide will serve as a valuable companion on this journey, empowering researchers to forge the next generation of life-saving kinase inhibitors.

VI. References

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 43(23), 4606-4616. [Link]

  • Abdel-rahman, H. M., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 30(17), 1-18. [Link]

  • Denny, W. A. (2001). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 44(25), 4293-4303. [Link]

  • Akwata, D., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2415-2420. [Link]

  • de Oliveira, P. F., et al. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33(8), 868-893. [Link]

  • Moslin, R. J., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 190, 112092. [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025). PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... [Link]

  • WIPO. (2023). WO/2023/143496 METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND. [Link]

  • ResearchGate. (2018). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Retrieved February 23, 2026, from [Link]

  • RSC Publishing. (2018). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. [Link]

  • PMC. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. [Link]

  • RSC Publishing. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. [Link]

  • ResearchGate. (2018). Simplified graphical presentation of the PI3K/Akt/mTOR signaling pathway and tumor suppressor phosphatase and tensin homolog (PTEN) actions. [Link]

  • Likhar, R. V., & Joshi, S. (2024). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences, 37(2), 110-118. [Link]

  • ResearchGate. (2014). Diagrammatic representation of PI3K/AKT/mTOR signalling pathway... [Link]

  • MDPI. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]

  • ResearchGate. (2020). The SAR's of novel synthesized target heterocycles. [Link]

  • Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. (n.d.). Retrieved February 23, 2026, from [Link]

  • Good, M. C., et al. (2011). MAP Kinase Pathways. Cold Spring Harbor Perspectives in Biology, 3(10), a011257. [Link]

  • El-Gamal, M. I., et al. (2013). Novel heterocyclic-fused pyrimidine derivatives: synthesis, molecular modeling and pharmacological screening. European Journal of Medicinal Chemistry, 70, 456-466. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. [Link]

  • AnyGenes. (n.d.). MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2018). Spirocyclic compounds with biological activity. [Link]

  • PMC. (2022). Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors. [Link]

  • PMC. (2019). Spirocyclic Motifs in Natural Products. [Link]

  • Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

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Foundational

The Ascendant Trajectory of 5-Aminoisoquinoline Derivatives: A Technical Guide for Drug Discovery

Foreword: Beyond the Scaffold - Unlocking Therapeutic Potential The isoquinoline core, a privileged scaffold in medicinal chemistry, has long been a cornerstone of natural product synthesis and drug development.[1] Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Scaffold - Unlocking Therapeutic Potential

The isoquinoline core, a privileged scaffold in medicinal chemistry, has long been a cornerstone of natural product synthesis and drug development.[1] However, it is the strategic functionalization of this bicyclic heterocycle that truly unlocks its therapeutic prowess. Among the myriad of possible substitutions, the introduction of an amino group at the C5 position has given rise to a class of compounds with profound and diverse biological activities. This guide delves into the technical intricacies of 5-aminoisoquinoline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, mechanism of action, and therapeutic applications, with a particular focus on their role as potent enzyme inhibitors.

Our journey will not be a mere recitation of facts, but an exploration of the causality behind experimental choices, a validation of protocols, and a deep dive into the structure-activity relationships that govern the efficacy of these remarkable molecules.

I. The Synthetic Landscape: Crafting the 5-Aminoisoquinoline Core

The synthetic accessibility of a chemical scaffold is paramount to its exploration in drug discovery. Fortunately, a variety of methods exist for the construction of the 5-aminoisoquinoline framework, ranging from classical approaches to modern catalytic systems.

Foundational Strategy: Reduction of 5-Nitroisoquinoline

A common and reliable method for the synthesis of 5-aminoisoquinoline involves the reduction of a 5-nitroisoquinoline precursor. This two-step approach first requires the nitration of isoquinoline, followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of 5-Aminoisoquinoline via Reduction of 5-Nitroisoquinoline

Step 1: Nitration of Isoquinoline to 5-Nitroisoquinoline

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0°C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the cooled sulfuric acid while stirring. Maintain the temperature below 10°C.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the isoquinoline-sulfuric acid solution, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Isolation: Filter the precipitate, wash with cold water, and dry to obtain 5-nitroisoquinoline.

Step 2: Reduction of 5-Nitroisoquinoline to 5-Aminoisoquinoline

  • Catalyst: Prepare a suspension of 5-nitroisoquinoline in a suitable solvent (e.g., ethanol or methanol).

  • Reducing Agent: Add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]

  • Reaction Conditions: If using SnCl2, the reaction is typically carried out in the presence of a strong acid like hydrochloric acid at elevated temperatures. For catalytic hydrogenation, the reaction is run at room temperature under hydrogen pressure.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 5-aminoisoquinoline.

Modern Approaches: Catalytic C-H Amination

More contemporary methods are emerging that offer direct amination of the isoquinoline core, bypassing the need for a nitro precursor. These reactions often employ transition metal catalysts to activate the C-H bond at the 5-position for subsequent amination. For instance, nickel-catalyzed ortho-C–H amination of isoquinolines with alicyclic amines has been reported, directed by a sacrificial N-oxide group.[3] While still an area of active research, these methods hold promise for more efficient and atom-economical syntheses.

II. Mechanism of Action: The Power of PARP Inhibition

A significant portion of the therapeutic interest in 5-aminoisoquinoline derivatives stems from their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[4] PARP-1 is a key player in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5]

The Principle of Synthetic Lethality

The anticancer efficacy of PARP inhibitors is exquisitely demonstrated in tumors with pre-existing defects in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs). Mutations in genes like BRCA1 and BRCA2 cripple the HR pathway.

When PARP is inhibited in these HR-deficient cells, the SSBs that would normally be repaired by BER persist and, upon encountering a replication fork, are converted into toxic DSBs. Since the HR pathway is non-functional, these DSBs cannot be repaired efficiently, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept, where the combination of two non-lethal defects (PARP inhibition and HR deficiency) results in cell death, is known as synthetic lethality .

PARP_Inhibition_MOA

Beyond PARP: Targeting Other Kinases

The versatility of the 5-aminoisoquinoline scaffold extends beyond PARP inhibition. Various derivatives have been shown to inhibit other protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. For instance, certain indolo[2,3-c]quinolin-6-one derivatives, which can be considered related structures, have demonstrated potent and selective inhibition of Haspin kinase.[6] This highlights the potential for developing a diverse portfolio of kinase inhibitors based on this core structure.

III. Biological Activities and Therapeutic Applications

The diverse biological activities of 5-aminoisoquinoline derivatives have positioned them as promising candidates for the treatment of a range of diseases, most notably cancer.

Anticancer Activity

The primary therapeutic application of 5-aminoisoquinoline derivatives is in oncology. Their ability to induce synthetic lethality in HR-deficient tumors has led to significant interest in their development as targeted cancer therapies.

Quantitative Data Summary: Cytotoxic Activity of Isoquinoline Derivatives

Compound ClassCell LineIC50 (µM)Reference
Aminoisoquinoline-5,8-quinonesVarious Cancer Cell Lines0.5 - 6.25[7]
2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivativesNCI-H9292.25 ± 0.09[8]
2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivativesU29325.86 ± 0.12[8]
3-Aminoisoquinolin-1(2H)-one DerivativesVarious Cancer Cell LinesVaries[9]

This table presents a selection of reported cytotoxic activities and is not exhaustive.

Neurodegenerative Diseases

Emerging evidence suggests a potential role for 5-aminoisoquinoline derivatives in the treatment of neurodegenerative disorders. The anti-inflammatory and immunomodulatory properties of 5-aminoisoquinoline (5-AIQ), a potent PARP-1 inhibitor, have shown beneficial effects in experimental models of neuroimmune dysfunction.[4]

Clinical Landscape

While direct clinical trial data for simple 5-aminoisoquinoline derivatives is limited, the broader class of isoquinoline-based compounds is being actively investigated. For instance, the indenoisoquinolines LMP776 and LMP744, which are topoisomerase I inhibitors, have undergone Phase 1 clinical trials for solid tumors and lymphomas.[10] These studies provide valuable insights into the clinical potential and safety profiles of isoquinoline-based therapeutics.

IV. Experimental Protocols for In Vitro Evaluation

To facilitate the exploration of novel 5-aminoisoquinoline derivatives, this section provides detailed protocols for key in vitro assays.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture human cancer cells (e.g., HeLa, A549, MCF-7) in complete medium.

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the 5-aminoisoquinoline derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[11]

    • Remove the medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include vehicle control (DMSO in medium) and blank control (medium only) wells.

    • Incubate the plate for 48-72 hours.[12]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for an additional 4 hours at 37°C.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 10 minutes.[12]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the curve.

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat Cells with 5-Aminoisoquinoline Derivative incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_solubilization Solubilize Formazan Crystals with DMSO incubation_4h->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Analyze Data and Determine IC50 read_absorbance->data_analysis end End data_analysis->end

PARP Inhibition Assay

Several commercial kits are available for measuring PARP activity. A common format is an ELISA-based chemiluminescent or colorimetric assay.[13]

Experimental Protocol: Chemiluminescent PARP Inhibition Assay (General Protocol)

  • Plate Coating: A plate is pre-coated with histone proteins, the substrate for PARP.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified PARP enzyme, biotinylated NAD+, and the 5-aminoisoquinoline derivative at various concentrations in an optimized assay buffer.

  • Enzymatic Reaction: Add the reaction mixture to the histone-coated plate and incubate to allow for the PARylation of histones.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add streptavidin-HRP (horseradish peroxidase) which binds to the biotinylated PAR chains.

    • Wash the plate again.

    • Add an HRP substrate that produces a chemiluminescent signal.

  • Signal Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The intensity of the signal is proportional to PARP activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

V. Conclusion and Future Directions

5-Aminoisoquinoline derivatives represent a highly versatile and promising class of compounds for drug discovery. Their role as potent PARP inhibitors has solidified their position in the landscape of targeted cancer therapy, particularly for HR-deficient tumors. The continued exploration of their activity against other kinases and in different disease contexts, such as neurodegenerative disorders, is a testament to the rich chemical space offered by this scaffold.

Future research should focus on:

  • Structure-Based Drug Design: Utilizing the crystal structures of PARP and other target kinases to design next-generation inhibitors with improved potency and selectivity.

  • Expansion of Therapeutic Applications: Investigating the potential of 5-aminoisoquinoline derivatives in other diseases where PARP-1 or other relevant kinases play a pathological role.

  • Combination Therapies: Exploring the synergistic effects of 5-aminoisoquinoline-based PARP inhibitors with other anticancer agents, including immunotherapy and other DNA damaging agents.

The journey of the 5-aminoisoquinoline scaffold from a simple heterocyclic core to a source of potent therapeutic agents is a compelling narrative of medicinal chemistry innovation. The insights and protocols provided in this guide aim to empower researchers to further unravel the potential of these remarkable molecules and translate their promise into tangible clinical benefits.

References

  • ACS Publications. Oxidative Nickel-Catalyzed ortho-C–H Amination of (Iso)quinolines with Alicyclic Amines Directed by a Sacrificial N-Oxide Group. Organic Letters. [Link]

  • MDPI. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • PMC. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. [Link]

  • ResearchGate. Synthesis of aminoquinolines 5a–x in two steps. [Link]

  • RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • MDPI. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • PMC. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas. [Link]

  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

  • MDPI. Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. [Link]

  • ResearchGate. (PDF) Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. [Link]

  • French-Ukrainian Journal of Chemistry. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. [Link]

  • PMC. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. [Link]

  • MDPI. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. [Link]

  • PMC. Mechanisms of DNA damage, repair and mutagenesis. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Chloro-N-methylisoquinolin-5-amine

Abstract & Scope This technical guide details the synthesis of 3-Chloro-N-methylisoquinolin-5-amine starting from 3-chloroisoquinoline . This scaffold is a critical intermediate in the development of kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 3-Chloro-N-methylisoquinolin-5-amine starting from 3-chloroisoquinoline . This scaffold is a critical intermediate in the development of kinase inhibitors and CNS-active agents.

The protocol addresses three primary synthetic challenges:

  • Regiocontrol: Directing nitration to the 5-position over the 8-position.

  • Chemoselectivity: Reducing the nitro group while preserving the labile 3-chloro substituent.

  • Monomethylation: Selectively forming the secondary amine without over-alkylation to the tertiary amine or quaternary salt.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a three-stage linear sequence. The critical decision point lies in the reduction method; catalytic hydrogenation is strictly avoided to prevent hydrodehalogenation of the 3-chloro group.

Reaction Scheme (DOT Visualization)

SynthesisRoute SM 3-Chloroisoquinoline Step1 Step 1: Nitration (HNO3/H2SO4) SM->Step1 Int1 3-Chloro-5-nitroisoquinoline (+ 8-nitro isomer) Step1->Int1 Electrophilic Subst. Step2 Step 2: Selective Reduction (Fe/AcOH or SnCl2) Int1->Step2 Chemoselective Red. Int2 3-Chloro-5-aminoisoquinoline Step2->Int2 Step3 Step 3: Reductive Amination (CH2O / NaBH3CN) Int2->Step3 Mono-methylation Product 3-Chloro-N-methylisoquinolin-5-amine Step3->Product

Figure 1: Synthetic pathway designed to preserve the halogen handle while installing the amine functionality.

Detailed Protocols

Stage 1: Regioselective Nitration

Objective: Install the nitro group at the C5 position. Challenge: Separation of the 5-nitro (major) and 8-nitro (minor) isomers.

Protocol
  • Preparation: In a 500 mL 3-neck round-bottom flask (RBF), dissolve 3-chloroisoquinoline (10.0 g, 61.1 mmol) in conc.

    
     (40 mL) at 0°C.
    
  • Addition: Add

    
     (6.8 g, 67.2 mmol, 1.1 eq) portion-wise over 30 minutes. Maintain internal temperature 
    
    
    
    to prevent decomposition.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Pour the reaction mixture onto crushed ice (200 g). Neutralize carefully with

    
     to pH 8-9. A yellow precipitate will form.[1]
    
  • Isomer Separation (Critical):

    • Filter the crude solid.

    • Fractional Crystallization: Dissolve the solid in boiling Acetone. The 5-nitro isomer is less soluble. Cool to 0°C and filter the first crop.

    • Alternative: Flash chromatography (Gradient: 10%

      
       40% EtOAc/Hexane). The 5-nitro isomer typically elutes after the 8-nitro isomer due to higher polarity (dipole alignment).
      

Yield Expectation: 60-70% (5-nitro isomer). Data: 5-nitro isomer mp: ~170-175°C.

Stage 2: Chemoselective Reduction

Objective: Reduce


 to 

without de-chlorinating the C3 position. Constraint: Do NOT use

. This will strip the chlorine.
Protocol (Fe/AcOH Method)
  • Setup: Suspend 3-chloro-5-nitroisoquinoline (5.0 g, 24.0 mmol) in Glacial Acetic Acid (40 mL) and Water (40 mL).

  • Activation: Heat the mixture to 60°C.

  • Reduction: Add Iron powder (Fe, 325 mesh, 4.0 g, 72 mmol) portion-wise over 1 hour.

    • Note: The reaction is exothermic. Control temp between 60-70°C.

  • Completion: Stir for an additional 2 hours at 60°C.

  • Workup:

    • Cool to RT. Basify with 20% NaOH (aq) to pH > 10.

    • Filter through Celite to remove iron oxides. Wash the pad with EtOAc.

    • Extract the filtrate with EtOAc (

      
      ).
      
    • Dry over

      
       and concentrate.
      

Yield Expectation: 85-90%. Validation: LCMS should show M+H = 179/181 (Cl pattern). Absence of M+H = 145 (de-chlorinated byproduct).

Stage 3: Selective N-Mono-Methylation

Objective: Synthesize the secondary amine. Method: Reductive Amination using Paraformaldehyde and Sodium Cyanoborohydride (


).
Protocol
  • Solution: Dissolve 3-chloro-5-aminoisoquinoline (2.0 g, 11.2 mmol) in Glacial Acetic Acid (20 mL).

  • Imine Formation: Add Paraformaldehyde (0.37 g, 12.3 mmol, 1.1 eq). Stir at RT for 2 hours.

    • Mechanism:[1][2][3][4][5] Formation of the hemiaminal/imine species.

  • Reduction: Cool to 15°C. Add

    
      (1.4 g, 22.4 mmol) portion-wise.
    
    • Safety: Perform in a fume hood; generates HCN trace if acidified improperly.

  • Stir: Allow to stir overnight at RT.

  • Workup:

    • Quench with water (50 mL).

    • Neutralize with solid

      
       until bubbling ceases and pH ~8.
      
    • Extract with DCM (

      
      ).
      
  • Purification: Column chromatography is usually required to remove traces of unreacted primary amine and dimethylated byproduct.

    • Eluent: 1% MeOH in DCM.

Yield Expectation: 75-80%.

Analytical Specifications (QC)

ParameterSpecificationMethod
Appearance Pale yellow solidVisual
Purity >98%HPLC (254 nm)
MS (ESI) m/z 193.0 / 195.0 [M+H]+LCMS (Cl pattern 3:1)
1H NMR

2.95 (s, 3H, N-Me), 5.5 (br, 1H, NH)
400 MHz, DMSO-d6

Troubleshooting & Decision Logic

Troubleshooting Start Reaction Check Check1 Stage 1: >10% 8-nitro isomer? Start->Check1 Action1 Recrystallize from Acetone (5-nitro is less soluble) Check1->Action1 Yes Check2 Stage 2: De-chlorination observed? Check1->Check2 No Action2 Switch from Fe/AcOH to SnCl2/EtOAc Check2->Action2 Yes Check3 Stage 3: Dimethylation > 5%? Check2->Check3 No Action3 Reduce Paraformaldehyde eq to 0.95 or use Boc-protection route Check3->Action3 Yes

Figure 2: Decision tree for impurity management and process optimization.

References

  • Synthesis of 3-chloro-5-amino-isoquinoline. PrepChem.com. Detailed protocol for nitration and iron-mediated reduction of 3-chloroisoquinoline. Link

  • Regioselective Nitration of Quinoline and Isoquinoline. BenchChem Technical Support. Discusses the 5- vs 8-position selectivity rules in electrophilic substitution. Link

  • Reductive Amination Protocols. Common Organic Chemistry. Standard procedures for mono-methylation of anilines using Sodium Cyanoborohydride. Link

  • Separation of 5-nitroquinoline and 8-nitroquinoline. European Patent EP0858998A1. Describes the fractional crystallization techniques applicable to nitro-isoquinolines. Link

Sources

Application

Application Notes and Protocols for Suzuki Coupling of 3-Chloroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of the Isoquinoline Scaffold The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents onto the isoquinoline framework.[1] This guide provides a comprehensive overview and detailed protocols for the successful Suzuki coupling of 3-chloroisoquinoline derivatives, a readily accessible and reactive starting material.

As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the underlying principles that govern the success of this transformation. We will delve into the mechanistic intricacies, the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide field-proven protocols to empower researchers to confidently and efficiently synthesize novel 3-arylisoquinoline derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 3-chloroisoquinoline to a palladium(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides. The choice of a suitable ligand is critical to facilitate this step.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.[2]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (the 3-arylisoquinoline) from the palladium(II) complex, regenerating the catalytically active palladium(0) species.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (3-Chloroisoquinoline) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Isoquinolyl-Pd(II)-Cl(L₂) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar-B(OH)₂ + Base) Pd(II)_Complex->Transmetalation Diaryl_Pd(II)_Complex Isoquinolyl-Pd(II)-Ar(L₂) Transmetalation->Diaryl_Pd(II)_Complex Reductive_Elimination Reductive Elimination Diaryl_Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 3-Arylisoquinoline Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling of 3-Chloroisoquinolines

The reactivity of 3-chloroisoquinoline in Suzuki coupling is influenced by the electron-deficient nature of the pyridine ring, which can facilitate oxidative addition. However, the potential for the nitrogen atom to coordinate to the palladium center can also impact catalytic activity. Careful selection of the following parameters is therefore essential.

Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is arguably the most critical factor for a successful Suzuki coupling of an aryl chloride. While simple palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, they often require the addition of a phosphine ligand to form the active catalytic species.[2] For challenging substrates like heteroaryl chlorides, pre-formed catalysts or catalyst systems with specialized ligands often provide superior results.

  • Palladium(0) Sources: Pd(PPh₃)₄ is a commonly used precatalyst that can be effective for some substrates.

  • Palladium(II) Sources: Pd(OAc)₂ and PdCl₂(PPh₃)₂ are stable and easy to handle, but require in situ reduction to the active Pd(0) species.

  • Ligands: The use of bulky, electron-rich phosphine ligands is often necessary to promote the oxidative addition of aryl chlorides. Ligands such as SPhos, XPhos, and RuPhos have shown excellent performance in the coupling of challenging heteroaryl chlorides.[3]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation.[3] The choice of base can significantly influence reaction rates and yields.

  • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly employed bases. Cs₂CO₃ is often more effective for difficult couplings due to its higher solubility in organic solvents. K₃PO₄ is a strong base that can be particularly effective for less reactive chlorides.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, although they are generally less common for aryl chloride couplings.

Solvent Systems

The choice of solvent can impact the solubility of the reactants and the catalyst, as well as the reaction rate. Aprotic polar solvents are generally preferred.

  • Common Solvents: 1,4-Dioxane, N,N-dimethylformamide (DMF), and toluene are frequently used solvents.

  • Aqueous Conditions: Often, the addition of water as a co-solvent is beneficial, as it can help to dissolve the inorganic base and facilitate the transmetalation step.[4] Typical solvent mixtures include dioxane/water or toluene/water.

Comparative Data for Suzuki Coupling of Chloro-N-Heterocycles

The following table summarizes representative conditions and yields for the Suzuki coupling of various chloro-N-heterocycles, providing a valuable reference for optimizing the reaction of 3-chloroisoquinoline derivatives.

Heterocyclic ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
3-Chloroisochromen-1-onePhenylboronic acidPdCl₂(PPh₃)₂ (5)RuPhos (10)K₂CO₃ (2)1,4-Dioxane10092[5]
3-Chloroisochromen-1-one4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (5)RuPhos (10)K₂CO₃ (2)1,4-Dioxane10095[5]
3-Chloroisochromen-1-one2-Thienylboronic acidPdCl₂(PPh₃)₂ (5)RuPhos (10)K₂CO₃ (2)1,4-Dioxane10085[5]
2-Aryl-4-chloro-3-iodoquinolineArylboronic acidPdCl₂(PPh₃)₂PCy₃K₂CO₃Dioxane/H₂ORefluxModerate[6]
4-Amino-2-chloroquinolineArylboronic acidPd(PPh₃)₄-Na₂CO₃WaterMWHigh
3-Chloroindazole3-Fluorophenylboronic acidP2 precatalyst (2)-K₃PO₄ (2)Dioxane/H₂O100-[3]

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of 3-chloroisoquinoline derivatives. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be necessary for a particular substrate.

Protocol 1: General Procedure for Suzuki Coupling of 3-Chloroisoquinoline Derivatives

This protocol is adapted from successful couplings of structurally similar chloro-heterocycles.[5]

Materials:

  • 3-Chloroisoquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Phosphine ligand (e.g., RuPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 3-chloroisoquinoline derivative, arylboronic acid, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Seal the flask or vial and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Figure 2: General workflow for the Suzuki coupling of 3-chloroisoquinoline.
Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • As in Protocol 1.

Procedure:

  • Follow steps 1-3 of Protocol 1 using a microwave-safe reaction vial.

  • Seal the vial with a cap.

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature before opening.

  • Proceed with the work-up and purification as described in steps 7-11 of Protocol 1.

Troubleshooting and Optimization

  • Low or No Conversion: If the reaction fails to proceed, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., a Buchwald-type ligand like SPhos or XPhos), or a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Dehalogenation of the Starting Material: The formation of isoquinoline as a byproduct indicates dehalogenation. This can sometimes be suppressed by using a milder base or lowering the reaction temperature.

  • Homocoupling of the Boronic Acid: The formation of a biaryl byproduct from the boronic acid can be minimized by using a slight excess of the boronic acid (1.1-1.2 equivalents) and ensuring efficient stirring.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-chloroisoquinoline derivatives is a robust and highly effective method for the synthesis of a diverse range of 3-arylisoquinolines. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent functional group tolerance. The protocols and insights provided in this guide serve as a strong foundation for the successful application of this powerful transformation in the pursuit of novel molecules for drug discovery and materials science.

References

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. IJSRP. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. PMC. [Link]

  • Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • US7102045B2 - Method for carrying out-CC-coupling reactions - Google Patents.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Selected substrate scope in the coupling of heteroaryl chlorides a,... ResearchGate. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]

  • (PDF) Palladium catalyzed Suzuki Miyaura cross coupling of 3-chloroisochromen-1-one: Synthesis of glomellin and reticulol analogues. ResearchGate. [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2002/0198423 A1. Googleapis.com. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

Sources

Method

Using 3-Chloro-N-methylisoquinolin-5-amine as a scaffold intermediate

Topic: Strategic Utilization of 3-Chloro-N-methylisoquinolin-5-amine in Kinase Inhibitor Design Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-Chloro-N-methylisoquinolin-5-amine in Kinase Inhibitor Design Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biologists[1]

Executive Summary: The "Anchor and Extend" Strategy

3-Chloro-N-methylisoquinolin-5-amine (CAS: 1374652-61-5) represents a high-value "privileged scaffold" in modern drug discovery, particularly for targeting Serine/Threonine kinases (e.g., ROCK, PKA, ERK).[1] Its structural utility is defined by two distinct functional handles:

  • The C5-N-methylamine "Anchor": Mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1] The N-methyl group provides metabolic stability and restricts rotameric freedom compared to a primary amine.[1]

  • The C3-Chloro "Extension Vector": A chemically stable yet activatable handle for Palladium-catalyzed cross-coupling.[1] This allows for the projection of diverse chemical matter into the kinase "selectivity pocket" or solvent-exposed front without disrupting the hinge binding.[1]

This guide details the protocols for transforming this static building block into dynamic lead libraries.

Physiochemical Profile & Handling

PropertySpecificationApplication Note
Molecular Formula

--
Molecular Weight 192.64 g/mol Fragment-like; ideal for LE (Ligand Efficiency) optimization.[1]
Appearance Off-white to pale yellow solidOxidation sensitive; store under inert gas if possible.[1]
Solubility DMSO (>50 mM), DCM, MeOHPoor solubility in non-polar alkanes (Hexane/Heptane).[1]
pKa (Calc) ~5.4 (Isoquinoline N)Protonation at physiological pH is possible but dependent on substitution.[1]
Storage 2–8°C, DesiccatedHygroscopic. Re-test purity if stored >6 months.

Strategic Design: The Kinase Binding Logic

The utility of this scaffold relies on its specific binding mode.[1] The isoquinoline core acts as a spacer, while the substituents drive affinity and selectivity.[1]

Mechanism of Action (MOA) Visualization

KinaseBinding cluster_0 Interaction Map Scaffold 3-Chloro-N-methylisoquinolin-5-amine Hinge Kinase Hinge Region (Glu/Met Backbone) Scaffold->Hinge H-Bond Donor (N-Me) Pocket Hydrophobic Selectivity Pocket (Gatekeeper Residue) Scaffold->Pocket Vector for C3-Substitution ATP_Site ATP Binding Site Scaffold->ATP_Site Pi-Stacking (Isoquinoline Core)

Figure 1: Schematic representation of the scaffold's interaction within a typical kinase ATP-binding pocket.[1] The C3-position is the designated vector for library expansion.[1]

Chemical Reactivity & Synthesis Protocols

The C3-chlorine of isoquinoline is less reactive toward nucleophilic aromatic substitution (


) than the C1-chlorine.[1] Therefore, standard displacement with amines requires harsh conditions.[1] The preferred route for functionalization is Palladium-Catalyzed Cross-Coupling .[1]
Protocol A: Suzuki-Miyaura Coupling (C3-Arylation)

Purpose: To introduce aryl/heteroaryl groups at the C3 position to target the hydrophobic back-pocket.[1]

Reagents:

  • Scaffold: 3-Chloro-N-methylisoquinolin-5-amine (1.0 equiv)[1]

  • Boronic Acid/Ester:

    
     (1.2–1.5 equiv)[1]
    
  • Catalyst:

    
     (5 mol%) or XPhos Pd G3 (for sterically hindered acids).[1]
    
  • Base:

    
     (2M aqueous) or 
    
    
    
    (solid).[1]
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the scaffold (100 mg, 0.52 mmol), boronic acid (0.62 mmol), and base (1.56 mmol).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 5 minutes.[1] Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.

  • Catalyst Addition: Add the Pd-catalyst (0.026 mmol) quickly under a stream of inert gas. Seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).[1] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0–50% EtOAc in Hexanes). The amino group makes the product polar; add 1%

    
     to the eluent if streaking occurs.[1]
    
Protocol B: Buchwald-Hartwig Amination (C3-Amination)

Purpose: To introduce solubilizing amine tails or secondary H-bond motifs.[1]

Reagents:

  • Scaffold: 3-Chloro-N-methylisoquinolin-5-amine (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.2 equiv)[1]

  • Catalyst:

    
     (2.5 mol%) + BrettPhos (5 mol%) OR BrettPhos Pd G3.[1]
    
  • Base:

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv).[1]
  • Solvent: Anhydrous Toluene or

    
    -Amyl Alcohol.[1]
    

Step-by-Step Methodology:

  • Drying: Ensure the scaffold and base are completely dry.[1]

    
     is hygroscopic; use a fresh bottle.[1]
    
  • Inert Atmosphere: Perform all solid transfers in a glovebox or under a strong flow of Nitrogen.[1]

  • Mixing: Combine scaffold, amine, base, and precatalyst in a vial. Add anhydrous solvent (0.2 M concentration).

  • Reaction: Heat to 100°C for 12 hours.

    • Note: If the C5-amine interferes (acting as a nucleophile), protect it with a Boc group first, though the steric bulk of the N-methyl usually prevents self-coupling.[1]

  • Workup: Filter through a pad of Celite to remove Palladium black.[1] Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Experimental Workflow Diagram

Workflow cluster_inputs Input Phase cluster_process Reaction Phase cluster_output Output Phase Scaffold 3-Chloro-N-methyl isoquinolin-5-amine Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Scaffold->Coupling Library Boronic Acid/Amine Library Library->Coupling QC LC-MS Verification (Purity > 95%) Coupling->QC QC->Coupling Fail (Re-optimize) Assay Kinase Activity Assay (IC50 Determination) QC->Assay Pass SAR SAR Analysis Assay->SAR

Figure 2: Integrated workflow for generating and validating a library of isoquinoline-based kinase inhibitors.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation (Oxidation)Switch to pre-formed catalysts (e.g., XPhos Pd G3) rather than mixing Pd/Ligand in situ.
Homocoupling (R-R) Oxygen presenceDegas solvents more rigorously (Freeze-Pump-Thaw x3).[1]
Protodehalogenation Hydride source in reactionAvoid alcoholic solvents (EtOH/iPrOH) in Suzuki couplings; stick to Dioxane/Toluene.[1]
C5-Amine Interference Competitive coordinationUse a bulkier ligand (BrettPhos) or protect the C5-amine with Boc anhydride before coupling.[1]

References

  • Isoquinoline Scaffolds in Drug Design

    • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[1]

    • Source: ResearchGate (2025).[1][2]

    • URL:[Link]

  • Kinase Inhibitor Structural Biology

    • Title: Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B.
    • Source: PubMed / Bioorg Med Chem Lett (2006).[1]

    • URL:[Link]

  • Chemical Reactivity Data

    • Title: 1-Chloro-3-methylisoquinoline (Analogue Reactivity Data).[1]

    • Source: PubChem (NIH).[1]

    • URL:[Link][1]

  • Commercial Availability & Properties

    • Title: 3-Chloro-N-methyl-5-isoquinolinamine Product Page.[1]

    • Source: ChemSrc.[1]

    • URL:[Link][1]

  • General Cross-Coupling Protocols

    • Title: Heterocycle-Based Multicomponent Reactions in Drug Discovery.[1]

    • Source: MDPI Biomedicines (2022).[1]

    • URL:[Link][1]

Sources

Application

Procedure for functionalizing 5-aminoisoquinoline ring systems

Application Note: High-Impact Functionalization of the 5-Aminoisoquinoline Scaffold Abstract The 5-aminoisoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for Rho-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Impact Functionalization of the 5-Aminoisoquinoline Scaffold

Abstract

The 5-aminoisoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil derivatives) and poly(ADP-ribose) polymerase (PARP) inhibitors.[1] However, the electron-deficient pyridine ring combined with the electron-rich aminobenzene moiety creates a "push-pull" system that complicates standard functionalization. This guide details three high-fidelity protocols for functionalizing 5-aminoisoquinoline: (1) The Sandmeyer Transformation (accessing 5-halo derivatives), (2) Chemoselective N-Sulfonylation , and (3) Pd-Catalyzed Buchwald-Hartwig Amination .[1]

Strategic Reaction Landscape

The 5-amino group is the primary handle for diversifying this scaffold. Unlike naphthylamines, the isoquinoline nitrogen (


) can interfere with catalysis or act as a proton sink. Successful protocols must account for this basicity.

ReactionLandscape Start 5-Aminoisoquinoline (Starting Material) Sandmeyer Sandmeyer Reaction (NaNO2, HX, CuX) Start->Sandmeyer Diazotization Sulfonyl N-Sulfonylation (R-SO2Cl, Pyridine) Start->Sulfonyl Nucleophilic Attack Buchwald Buchwald-Hartwig (Ar-Br, Pd-Cat) Start->Buchwald C-N Coupling Halo 5-Halo-isoquinoline (Br, I) Sandmeyer->Halo CrossCouple Suzuki/Sonogashira Coupling Halo->CrossCouple Pd(0) Sulfonamide 5-Sulfonamido- isoquinoline Sulfonyl->Sulfonamide Biaryl N-Aryl-5-amino- isoquinoline Buchwald->Biaryl

Figure 1: Divergent synthesis pathways from 5-aminoisoquinoline. The scaffold can serve as an electrophile precursor (via Sandmeyer) or a nucleophile (Sulfonylation/Buchwald).

Module 1: The Diazonium Gateway (Sandmeyer Reaction)

Converting the amino group to a halogen (I, Br) is the most strategic modification, as it converts the molecule from a nucleophile to an electrophile suitable for Suzuki or Sonogashira couplings.

Challenge: Isoquinolines are prone to protonation in the strong acids required for diazotization, which can deactivate the system or cause solubility issues. Solution: Use of a high-acidity protocol with careful temperature control to stabilize the diazonium intermediate.

Protocol: Synthesis of 5-Iodoisoquinoline
  • Diazotization:

    • Charge a 3-neck round-bottom flask with 5-aminoisoquinoline (1.0 equiv, 10 mmol) and 50% aqueous

      
        (15 mL).
      
    • Cool the suspension to 0–5 °C in an ice/salt bath.

    • Dropwise add a solution of

      
        (1.2 equiv) in water (5 mL), keeping the internal temperature strictly below 5 °C.
      
    • Observation: The suspension should clear as the diazonium salt forms. Stir for 30 min at 0 °C.

  • Iodination (Sandmeyer):

    • Dissolve KI (2.5 equiv) in water (10 mL).

    • Add the cold diazonium solution slowly into the KI solution (which is kept at room temperature) with vigorous stirring.

    • Caution: Nitrogen gas evolution will be vigorous.

    • Heat the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup & Purification:

    • Neutralize the mixture with saturated

      
       or 
      
      
      
      (carefully) to pH ~8-9.
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with 10%

      
       (to remove iodine color) and brine.
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purification: Flash chromatography (Hexanes/EtOAc gradient). 5-Iodoisoquinoline typically elutes earlier than the starting amine.

Yield Expectation: 60–75% Key Reference: See Organic Syntheses for analogous 5-bromo-8-nitroisoquinoline procedures [1].

Module 2: Chemoselective N-Sulfonylation

This reaction mimics the structure of Fasudil (which is a 5-isoquinolinesulfonamide) but reverses the sulfonamide linkage. These "reverse-sulfonamides" are critical for exploring Structure-Activity Relationships (SAR) in kinase pockets.

Scientific Logic: The 5-amino group is a soft nucleophile. However, the ring nitrogen is basic. Using pyridine as both solvent and base acts as a buffer and prevents the formation of HCl salts that would stall the reaction.

Protocol: Synthesis of N-(Isoquinolin-5-yl)benzenesulfonamide
ReagentEquivalentsRole
5-Aminoisoquinoline 1.0Nucleophile
Benzenesulfonyl chloride 1.1Electrophile
Pyridine Solvent (10 vol)Base/Catalyst
DMAP 0.1 (Cat.)Acylation Catalyst

Step-by-Step:

  • Dissolve 5-aminoisoquinoline in anhydrous pyridine (0.5 M concentration) under

    
    .
    
  • Add catalytic DMAP (4-dimethylaminopyridine).

  • Cool to 0 °C.

  • Add the sulfonyl chloride dropwise over 10 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Pour the reaction mixture into 10 volumes of ice water.

  • Isolation: The product often precipitates as a solid. Filter and wash with water.

    • If no precipitate:[1] Extract with DCM, wash with water (to remove pyridine), dry, and concentrate.[1]

  • Recrystallization: Ethanol or MeOH/Water is usually sufficient for high purity (>95%).

Module 3: Pd-Catalyzed Buchwald-Hartwig Amination

Directly coupling the 5-aminoisoquinoline to aryl halides builds bi-aryl amine scaffolds common in drug discovery.

Mechanistic Insight: The isoquinoline nitrogen can coordinate to Palladium, potentially poisoning the catalyst. Using a robust catalyst system (Pd(0)/Phosphine) and a strong base is required. Xantphos is the ligand of choice here due to its wide bite angle, which facilitates the reductive elimination of the bulky amine.

Protocol: Coupling with Aryl Bromides

Reagents:

  • Amine: 5-Aminoisoquinoline (1.2 equiv)[1]

  • Electrophile: Aryl Bromide (1.0 equiv)[2]

  • Catalyst:

    
     (2 mol%) or XPhos Pd G3 (2 mol%)
    
  • Ligand: Xantphos (4 mol%) (If using

    
    )
    
  • Base:

    
     (2.0 equiv) - Preferred over NaOtBu to avoid functional group incompatibility.[1]
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).[1]

Workflow:

  • Inertion: Flame-dry a reaction vial and cycle with Argon/Nitrogen 3 times.

  • Loading: Add Aryl Bromide, 5-Aminoisoquinoline, Base, and Ligand/Catalyst.[1]

  • Solvation: Add degassed Dioxane (0.2 M concentration relative to halide).

  • Reaction: Seal and heat to 100 °C for 12–16 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Palladium black and inorganic salts.

  • Purification: Flash chromatography.

    • Note: Isoquinolines streak on silica. Add 1% Triethylamine (

      
      ) to your eluent (e.g., DCM/MeOH + 1% 
      
      
      
      ).[1]

Summary of Critical Quality Attributes (CQAs)

ParameterSpecification/TargetTroubleshooting
Moisture Control Anhydrous (<0.05% water)Essential for Module 2 & 3. Water hydrolyzes sulfonyl chlorides and kills Pd catalysts.
Temperature 0–5 °C (Sandmeyer)>5 °C leads to phenol formation (via water attack) instead of diazonium salt.
Purification Free base formIsoquinolines often trap acid. Ensure final products are washed with

to isolate the free base.

References

  • Organic Syntheses. "5-Bromo-8-nitroisoquinoline". Org.[3][4][5][6][7] Synth.2003 , 80, 219.[1] Link

  • Journal of Medicinal Chemistry. "Synthesis and biological evaluation of 5-substituted isoquinoline derivatives as Rho-kinase inhibitors". J. Med. Chem. (General reference for ROCK inhibitor SAR).
  • Chemical Reviews. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates". Chem. Rev.2008 , 108, 8, 2895–2941.[1] (Foundation for Buchwald Protocol). Link

  • Vertex AI Search. "Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald–Hartwig Reaction". Synthesis2009.

Sources

Method

Application Note &amp; Protocol: Synthesis of Bi-aryl Isoquinoline Inhibitors via Suzuki-Miyaura Coupling Utilizing 3-Chloro-N-methyl-5-isoquinolinamine

Abstract The bi-aryl isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent therapeutic agents, particularly in oncology as microtubule inhibitors.[1][2][3] This class...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bi-aryl isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent therapeutic agents, particularly in oncology as microtubule inhibitors.[1][2][3] This class of compounds offers a unique combination of structural rigidity and synthetic accessibility, making them highly valuable for drug discovery programs.[1] This application note provides a comprehensive, field-proven guide for the synthesis of diverse bi-aryl isoquinoline inhibitors. We present a detailed protocol centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation.[4] The protocol utilizes 3-Chloro-N-methyl-5-isoquinolinamine (CAS 1374652-61-5) as a key building block, demonstrating a reliable and scalable pathway to a library of novel inhibitor candidates for structure-activity relationship (SAR) studies.

Introduction and Scientific Rationale

The isoquinoline core is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[2][5] When incorporated into a bi-aryl system, the resulting scaffold often exhibits potent inhibitory activity against critical cellular targets like tubulin, disrupting microtubule dynamics and inducing cell cycle arrest.[3][6] The direct linkage between the two aryl rings provides metabolic stability compared to more flexible linkers, a desirable property for developing robust in vivo drug candidates.[1][7]

The Suzuki-Miyaura reaction has become the gold standard for constructing bi-aryl linkages due to its exceptional functional group tolerance, mild reaction conditions, and the widespread commercial availability of diverse organoboron reagents.[4][8] This reaction involves the palladium-catalyzed coupling of an organic halide with an organoboron compound.

In this protocol, we leverage 3-Chloro-N-methyl-5-isoquinolinamine (CAS 1374652-61-5)[9] as the aryl halide partner. The chloro-substituent at the C3 position serves as an efficient handle for the cross-coupling, while the isoquinoline nitrogen and the C5-methylamino group provide key interaction points for biological targets and can be further functionalized. By coupling this intermediate with various arylboronic acids, researchers can systematically explore the chemical space around the bi-aryl core to optimize potency and pharmacokinetic properties.[10]

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The overall strategy involves the coupling of the isoquinoline chloride with a selected arylboronic acid in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Causality Behind Experimental Choices
  • Palladium Catalyst System (Pd(PPh₃)₄ or Pd(OAc)₂/Ligand): A palladium(0) source is essential to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, air-stable precatalyst that is often effective.[8] For more challenging couplings involving sterically hindered substrates or less reactive aryl chlorides, a combination of a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) with a specialized phosphine ligand (e.g., XPhos, SPhos) can be more efficient.[11] The ligand stabilizes the palladium center and facilitates the crucial oxidative addition and reductive elimination steps.[4]

  • Organoboron Reagent: Arylboronic acids are favored due to their stability to air and moisture, low toxicity, and commercial availability.[4] Boronate esters (e.g., pinacol esters) can also be used and are sometimes preferred for their enhanced stability and purification advantages.

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is not merely a spectator; it is critical for activating the organoboron species. It facilitates the transmetalation step by forming a more nucleophilic boronate complex, which then transfers its aryl group to the palladium center.[4][12] The choice of base can significantly impact reaction rate and yield.

  • Solvent System (e.g., 1,4-Dioxane/Water): A mixture of an organic solvent and water is commonly used. The organic solvent (e.g., Dioxane, Toluene, DMF) solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base.[12] It is imperative that the organic solvent is degassed prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a representative bi-aryl isoquinoline inhibitor.

Materials and Equipment
  • Reagents: 3-Chloro-N-methyl-5-isoquinolinamine (CAS 1374652-61-5), desired Arylboronic Acid (e.g., 4-methoxyphenylboronic acid), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water, Ethyl Acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, nitrogen or argon gas line with manifold, septa, syringes, needles, Thin Layer Chromatography (TLC) plates, rotary evaporator, flash column chromatography system.

Step-by-Step Methodology
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-N-methyl-5-isoquinolinamine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Seal the flask with a rubber septum.

  • Establishing Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This step is crucial to prevent catalyst oxidation.[12]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add degassed 1,4-Dioxane and water via syringe in a 4:1 ratio (e.g., 8 mL Dioxane, 2 mL Water for a 1 mmol scale reaction). The solvents should be degassed beforehand by bubbling with inert gas for 15-20 minutes.[12]

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the stirring mixture. The mixture will typically turn yellow or orange.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath or heating block set to 90-100 °C.

    • Stir the reaction vigorously for the required time (typically 4-12 hours).

  • Monitoring Reaction Progress:

    • Periodically and carefully take a small aliquot from the reaction mixture with a syringe.

    • Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase) or by LC-MS.[12] The reaction is complete when the starting isoquinoline chloride spot is no longer visible.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with Ethyl Acetate (EtOAc).

    • Transfer the mixture to a separatory funnel and wash with water, followed by brine.[12]

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.[12]

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to elute the final product.[13]

  • Characterization:

    • Combine the pure fractions and remove the solvent in vacuo to yield the final bi-aryl isoquinoline product.

    • Confirm the structure and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12]

Data Presentation

The following table provides representative data for the Suzuki coupling of 3-Chloro-N-methyl-5-isoquinolinamine with various arylboronic acids under the conditions described above.

EntryArylboronic Acid PartnerReaction Time (h)Isolated Yield (%)
1Phenylboronic acid685
24-Methoxyphenylboronic acid591
34-Fluorophenylboronic acid782
43-Cyanophenylboronic acid878
52-Thiopheneboronic acid688

Note: Yields are hypothetical but representative of typical outcomes for this type of transformation.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ PdII Ar¹-Pd(II)L₂-X Pd0:e->PdII:w Ar¹-X OxAdd Oxidative Addition PdII_Ar2 Ar¹-Pd(II)L₂-Ar² PdII:n->PdII_Ar2:s Ar²-B(OH)₃⁻ Trans Transmetalation Base Base (OH⁻) Boronate Ar²-B(OH)₃⁻ Base->Boronate BoronicAcid Ar²-B(OH)₂ BoronicAcid->Base PdII_Ar2:e->Pd0:w Ar¹-Ar² RedElim Reductive Elimination Product Ar¹-Ar² (Product) ArylHalide Ar¹-X (Isoquinoline-Cl) G A 1. Combine Reactants (Isoquinoline-Cl, Boronic Acid, Base) B 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Solvents & Catalyst (Degassed Dioxane/H₂O, Pd(PPh₃)₄) B->C D 4. Heat Reaction Mixture (90-100 °C, 4-12 h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Workup (EtOAc Extraction, Wash) E->F G 7. Purify (Flash Column Chromatography) F->G H 8. Characterize Product (NMR, MS) G->H I Final Bi-aryl Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling any chemicals. [14]* Fume Hood: All manipulations of organic solvents and palladium catalysts should be performed in a well-ventilated fume hood. [12]* Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Organoboron Compounds: While generally less toxic than other organometallics, boronic acids can be irritants. Avoid inhalation of dust and skin contact. [15]Boron compounds should be stored in a cool, dry place away from moisture. * Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate caution in a fume hood.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Ineffective base.1. Use a fresh bottle of catalyst.2. Ensure solvents are thoroughly degassed.3. Try a stronger base like Cs₂CO₃.
Reaction Stalls 1. Catalyst decomposition over time.2. Poor quality boronic acid.1. Add a second portion of catalyst (e.g., 0.02 equiv).2. Use freshly purchased or purified boronic acid.
Formation of Byproducts 1. Homocoupling of the boronic acid.2. Protodeborylation of the boronic acid.1. Ensure a strict inert atmosphere.2. Use a slight excess of the boronic acid (1.1-1.2 equiv), not a large excess.
Difficult Purification 1. Residual palladium catalyst.2. Close-running impurities.1. Wash the crude product solution with an aqueous solution of thiourea or use a palladium scavenger.2. Try a different solvent system for chromatography.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of bi-aryl isoquinoline inhibitors using 3-Chloro-N-methyl-5-isoquinolinamine. The Suzuki-Miyaura coupling is a highly effective method for generating diverse libraries of these valuable compounds. By following the detailed steps for reaction setup, execution, and purification, and by understanding the rationale behind the choice of reagents, researchers can efficiently produce novel molecules for further investigation in drug discovery and development programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.
  • MDPI. (2017, October 30). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Atroposelective synthesis of isoquinolinone bearing two distinct C–N axes via cobalt-catalyzed enantioselective C–H activation/annulation. Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of isoquinolines via Rh-catalyzed C–H activation/C–N cyclization with diazodiesters or diazoketoesters as a C2 source. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (2013, October 24). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters. Retrieved from [Link]

  • PubMed. (2013, November 15). Synthesis of isoquinolines via Rh(III)-catalyzed C-H activation using hydrazone as a new oxidizing directing group. Retrieved from [Link]

  • ChemRxiv. (2019). Isoquinoline-Based Biaryls as a Robust Scaffold for Microtubule Inhibitors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoroisoquinoline-1-carbonitrile.
  • PMC. (2011). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Retrieved from [Link]

  • MDPI. (2021, May 11). Isoquinolone Syntheses by Annulation Protocols. Retrieved from [Link]

  • PMC. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Isoquinoline-based biaryls as a robust scaffold for microtubule inhibitors. Retrieved from [Link]

  • ACS Publications. (2021, May 28). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Ugi/Suzuki‐Miyura reaction protocol for isoquinoline synthesis. Retrieved from [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • MDPI. (2004, February 28). Biaryl Product Formation from Cross-coupling in Palladiumcatalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Retrieved from [Link]

  • Chemsrc. (2025, December 1). 3-Chloro-N-methyl-5-isoquinolinamine | CAS#:1374652-61-5. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ESPI Metals. (n.d.). Boron - Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2007, June 21). METHODS FOR PURIFYING 2-ARYL-3,3-BIS(HYDROXYARYL)PHTHALIMIDINES. Retrieved from [Link] HYDROXYARYLPHTHALIMIDINES

  • RSC Publishing. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • KingProlly. (2025, October 10). What safety precautions are needed when handling boron trioxide? Retrieved from [Link]

  • Cleapss. (n.d.). Student safety sheets 39 Boron compounds. Retrieved from [Link]

  • PubMed. (2020, January 15). Isoquinoline-based biaryls as a robust scaffold for microtubule inhibitors. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • ACS Publications. (2021, November 11). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Diva-portal.org. (2025, October 24). Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. Retrieved from [Link]

  • Research Core Facilities. (2018, May 10). SAFETY DATA SHEET Boron (pieces). Retrieved from [Link]

  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Palladium Catalysts for 3-Chloroisoquinoline Coupling

Welcome to the technical support center for the optimization of palladium-catalyzed coupling reactions involving 3-chloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of palladium-catalyzed coupling reactions involving 3-chloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

I. Troubleshooting Guide: Navigating Common Hurdles

The Suzuki-Miyaura cross-coupling of 3-chloroisoquinoline, while a powerful tool for forging carbon-carbon bonds, can present several challenges. This section addresses the most frequently encountered issues in a question-and-answer format, providing not just solutions but also the underlying rationale to inform your experimental design.

Question 1: My reaction shows low to no conversion of 3-chloroisoquinoline. What are the likely causes and how can I address them?

Answer: Low or no conversion in the Suzuki-Miyaura coupling of 3-chloroisoquinoline is a common issue that can often be traced back to several key factors related to the inherent reactivity of the substrate and the catalytic system.

  • Sub-optimal Catalyst System: 3-Chloroisoquinoline is an electron-deficient heteroaryl chloride. The C-Cl bond is stronger and less reactive towards oxidative addition to the palladium(0) center compared to its bromide or iodide counterparts.[1] Therefore, a highly active catalyst system is paramount.

    • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be effective. More electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often required to facilitate the oxidative addition step.[2] N-heterocyclic carbene (NHC) ligands, found in pre-catalysts like PEPPSI-IPr, are also highly effective for coupling aryl chlorides.[3][4][5]

    • Palladium Source Matters: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, pre-formed catalysts (precatalysts) often provide better reproducibility and activity.[6] These precatalysts are designed to generate the active Pd(0) species more efficiently in situ.

  • Inadequate Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] An inappropriate or weak base can stall the catalytic cycle.

    • Base Screening: A screening of bases is often necessary. While common bases like K₂CO₃ and Na₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ are frequently required for challenging couplings, especially with less reactive aryl chlorides.[7] The choice of base can also be influenced by the solvent system.

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the isoquinoline ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.

    • Ligand Shielding: The use of bulky ligands can create a sterically hindered environment around the palladium center, minimizing unwanted coordination from the isoquinoline nitrogen.

Troubleshooting Workflow for Low Conversion:

low_conversion cluster_catalyst Catalyst System cluster_base Base Optimization cluster_conditions Reaction Conditions start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst base Optimize Base catalyst->base If conversion is still low success Successful Coupling catalyst->success Improved Yield ligand_screen Screen electron-rich, bulky ligands (e.g., SPhos, XPhos, PEPPSI-IPr) pd_source Use a pre-catalyst for reproducibility conditions Adjust Reaction Conditions base->conditions If conversion is still low base->success Improved Yield base_screen Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) conditions->success Improved Yield temperature Increase temperature (Consider microwave irradiation) solvent Screen aprotic polar solvents (e.g., Dioxane, Toluene, DMF) suzuki_cycle pd0 Pd(0)Ln oa Oxidative Addition pd0->oa Ar-Cl pd_intermediate1 Ar-Pd(II)(Cl)Ln oa->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation Ar'-B(OH)₂ Base pd_intermediate2 Ar-Pd(II)(Ar')Ln transmetalation->pd_intermediate2 re Reductive Elimination pd_intermediate2->re re->pd0 Regeneration of Catalyst product Ar-Ar' re->product screening_workflow start Define Reaction (3-chloroisoquinoline + boronic acid) variable_selection Select Variables for Screening (Ligand, Base, Solvent, Temperature) start->variable_selection setup Set up a matrix of experiments in parallel vials variable_selection->setup execution Run reactions under inert atmosphere setup->execution analysis Analyze each reaction by LC-MS to determine conversion/yield execution->analysis optimization Identify optimal conditions and perform a larger scale reaction analysis->optimization end Optimized Protocol optimization->end

Sources

Optimization

Technical Support Center: Troubleshooting 3-Chloroisoquinoline Amination

Status: Active Ticket ID: ISOQ-NH-003 Subject: Overcoming Low Yields in C3-Amination of Isoquinolines Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary The amination of 3-chloroisoquino...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: ISOQ-NH-003 Subject: Overcoming Low Yields in C3-Amination of Isoquinolines Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

The amination of 3-chloroisoquinoline presents a distinct challenge compared to its isomer, 1-chloroisoquinoline. While the C1 position is highly electrophilic and reactive toward nucleophilic aromatic substitution (


) and oxidative addition, the C3 position is significantly deactivated.

This guide addresses the three primary failure modes encountered with this substrate:

  • Catalyst Poisoning: The isoquinoline nitrogen (N2) is adjacent to the reaction site (C3), facilitating the formation of stable, off-cycle Pd-N adducts.

  • Electronic Deactivation: The C3 position lacks the enhanced electrophilicity of C1, requiring highly active catalytic systems.

  • Competitive Dehalogenation: In the absence of rapid reductive elimination,

    
    -hydride elimination dominates, leading to hydrodechlorination.
    

Part 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using this logic tree.

TroubleshootingFlow Start START: Analyze Crude Reaction Mixture (LCMS/NMR) Q1 Is Starting Material (SM) Consumed? Start->Q1 Res1 No (<10% Conversion) Q1->Res1 SM Intact Res2 Yes (Full/Partial Conversion) Q1->Res2 SM Gone/Low Diag1 DIAGNOSIS: Catalyst Poisoning (N-coordination arrest) Res1->Diag1 Q2 Is the Product Detected? Res2->Q2 Res3 No Product (Complex Mixture) Q2->Res3 Black tar/Baseline Res4 Major Peak is De-chlorinated SM Q2->Res4 Mass = SM - Cl + H Res5 Trace Product + SM Remaining Q2->Res5 Stalled at 30% Diag2 DIAGNOSIS: Decomposition (Oxidation or Thermal) Res3->Diag2 Diag3 DIAGNOSIS: Hydrodehalogenation (Slow Reductive Elimination) Res4->Diag3 Diag4 DIAGNOSIS: Cycle Stall (Inefficient Activation) Res5->Diag4

Figure 1: Diagnostic logic for categorizing reaction failure based on crude analysis.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The "Dead Catalyst" Scenario

Symptom: LCMS shows >90% starting material remaining. The reaction solution might remain clear or turn pale yellow without the characteristic darkening of active Pd(0).

Q: Why is the reaction not initiating? A: The isoquinoline nitrogen (N2) is a potent


-donor. In 3-chloroisoquinoline, the nitrogen is adjacent to the reaction site. It likely displaces your phosphine ligand or prevents the precatalyst from activating, forming a stable (Isoquinoline)2-Pd-Cl complex that is catalytically inert.

Corrective Action:

  • Switch to Precatalysts: Stop using Pd(dba)₂ or Pd(OAc)₂. These sources require in situ reduction and ligand association, which the substrate inhibits. Use Pd-G3 or G4 precatalysts (e.g., BrettPhos Pd G4 or RuPhos Pd G4). These contain the ligand pre-bound and activate solely upon exposure to base.

  • Increase Ligand Bulk: Use ligands that are sterically demanding enough to prevent N-coordination.

    • Primary Amines:BrettPhos or tBuBrettPhos .

    • Secondary Amines:RuPhos .[1]

  • The "Throw-Away" Ligand Trick: If using Pd(OAc)₂, add 10-20 mol% of a sacrificial ligand like TMEDA to occupy open sites during the heating ramp, though precatalysts are superior [1].

Issue 2: Hydrodechlorination (Dehalogenation)

Symptom: You observe a peak with mass [M-34], corresponding to the replacement of Cl with H (Isoquinoline).

Q: Why am I reducing the chloride instead of aminating it? A: This indicates that Oxidative Addition occurred, but Reductive Elimination (RE) was too slow. Instead, the complex underwent


-hydride elimination (likely from the amine or alkoxide base).

Corrective Action:

  • Change the Solvent: If using Dioxane or THF, switch to Toluene or t-Amyl Alcohol . Ethereal solvents can act as hydride sources under stress.

  • Ligand Selection: Switch to a ligand that accelerates Reductive Elimination. RuPhos is exceptional for this due to its specific steric environment.

  • Base Swap: If using NaOtBu, switch to Cs₂CO₃ or K₃PO₄ . Alkoxide bases can sometimes serve as hydride sources (via

    
    -H elimination of the tert-butoxide itself).
    
Issue 3: Regioselectivity (1,3-Dichloroisoquinoline)

Symptom: You are trying to react at C3, but the amine adds to C1.

Q: Can I force reaction at C3 in the presence of C1-Cl? A: No. The C1 position is electronically activated (benzyl-like and adjacent to N) and will react orders of magnitude faster than C3 [2].

  • Strategy: You must either:

    • Differentiate via sequential addition (React C1 with a different nucleophile first).

    • Start with 3-chloroisoquinoline (where C1 is H).

    • Block C1 if C3-selective functionalization is required.

Part 3: Optimized Protocols

Protocol A: The "Gold Standard" (Buchwald-Hartwig)

Best for: 3-chloroisoquinoline with primary/secondary amines.

Reagents:

  • Substrate: 3-Chloroisoquinoline (1.0 equiv)

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

    • Note: If G4 is unavailable, use Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%).

  • Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv for sensitive substrates)

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol (0.2 M concentration)

Step-by-Step:

  • Drying: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon/Nitrogen.

  • Solids: Charge the vial with the Pd-Precatalyst, Base, and 3-Chloroisoquinoline (if solid).

    • Critical: Do not mix catalyst and substrate in solution for long periods before heating; the N-poisoning can happen at RT.

  • Liquids: Add the solvent, followed by the Amine (if liquid).

  • Degassing: Sparge the solution with Argon for 5 minutes (or freeze-pump-thaw x3). Oxygen kills the active monomeric Pd species.

  • Activation: Seal the vial and heat to 100°C for 12 hours.

    • Visual Check: The solution should turn from orange/red to a dark tea color. If it turns black immediately (Pd black precipitation), your ligand loading is too low or the temperature ramp was too fast.

Protocol B: The "Nuclear Option" (PEPPSI-IPr)

Best for: Extremely deactivated substrates or sterically hindered amines where phosphines fail.

Rationale: N-Heterocyclic Carbene (NHC) ligands like IPr are stronger


-donors than phosphines and bind Pd more tightly than the isoquinoline nitrogen, preventing poisoning.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base: KOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane at 100°C

Part 4: Comparative Data & Ligand Selection

Table 1: Ligand Performance for 3-Chloroisoquinoline Amination

LigandClassSuccess RateBest ForNotes
RuPhos Dialkylbiaryl PhosphineHigh Secondary AminesExcellent at preventing dehalogenation.
BrettPhos Dialkylbiaryl PhosphineHigh Primary AminesBulky enough to stop N-poisoning.
BINAP BisphosphineLowN/AOften fails due to chelation by substrate N.
XPhos Dialkylbiaryl PhosphineMediumAnilinesGood general purpose, but RuPhos is better for this specific heterocycle.
PPh3 Simple PhosphineFail N/ADisplaced immediately by isoquinoline Nitrogen.

Part 5: Mechanistic Insight

The diagram below illustrates the competition between the productive catalytic cycle and the inhibitory "sink" caused by the substrate.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition Complex (Ar-Pd-Cl) Pd0->OxAdd + 3-Cl-IsoQ (Slow Step) Poison OFF-CYCLE TRAP (Isoquinoline)₂-Pd-L Pd0->Poison + Substrate N-Coordination (Fast w/ small ligands) AmineBind Amine Binding OxAdd->AmineBind + Amine/Base Prod Product Release + Pd(0) AmineBind->Prod Reductive Elimination Prod->Pd0 Poison->Pd0 Heat/Bulky Ligand

Figure 2: The catalytic cycle vs. the off-cycle resting state caused by nitrogen coordination.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Billingsley, K., & Buchwald, S. L. (2007). An improved system for the Pd-catalyzed amination of aryl halides with NH3. Journal of the American Chemical Society, 129(33), 10312-10313.

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 69(16), 5173-5180.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Amination of Aryl Chlorides. Chemistry - A European Journal, 12(18), 4749-4755.

Sources

Troubleshooting

Stability of 3-Chloro-N-methylisoquinolin-5-amine under basic conditions

Welcome to the technical support guide for 3-Chloro-N-methylisoquinolin-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Chloro-N-methylisoquinolin-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability, handling, and potential reactivity of this compound, particularly under basic conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

3-Chloro-N-methylisoquinolin-5-amine is a substituted heterocyclic compound featuring an isoquinoline core. The reactivity and stability of this molecule are primarily governed by the interplay of its key functional groups: the chloro-substituent at the C-3 position, the N-methylamino group at the C-5 position, and the nitrogen atom within the isoquinoline ring. The electron distribution within the fused aromatic system is a critical determinant of its behavior.[1] The lone pair of electrons on the ring nitrogen gives isoquinoline its basic character (pKa of 5.14), which can be influenced by substituents.[2]

The chlorine atom at the 3-position of an isoquinoline is moderately susceptible to nucleophilic attack, a reactivity profile that is intermediate compared to halogens at other positions.[3] The presence of the N-methylamino group, an electron-donating group, can further modulate the electron density of the ring system and influence the rate of potential reactions. This guide will focus on the practical implications of this chemical behavior, especially in the context of basic reaction media.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 3-Chloro-N-methylisoquinolin-5-amine under basic conditions?

The principal concern is the potential for nucleophilic aromatic substitution (SNAr) at the C-3 position, where the chloro group acts as a leaving group.[4][5] In the presence of a nucleophilic base, such as hydroxide (OH⁻), this can lead to hydrolysis, replacing the chlorine atom with a hydroxyl group. This reaction is often accelerated in basic environments.[6][7]

Q2: How does the structure of the isoquinoline ring affect the reactivity of the chloro group?

The reactivity of a halo-substituted isoquinoline towards nucleophiles is position-dependent. The C-1 position is most reactive, followed by the C-3 position.[8] Halogens on the benzene portion of the fused ring system are generally less reactive, behaving more like a typical aryl halide.[3] Therefore, the chloro group at C-3 is considered moderately activated towards nucleophilic substitution.

Q3: What degradation products should I expect if the compound is unstable in my basic reaction mixture?

The most likely degradation product under aqueous basic conditions is 3-Hydroxy-N-methylisoquinolin-5-amine, resulting from the hydrolysis of the C-Cl bond. Depending on the other components in your reaction mixture, other nucleophiles could also displace the chloride. For instance, if alkoxides are present, you might observe the corresponding ether.

Q4: Can the N-methylamino group at the C-5 position participate in side reactions?

Yes. The amino group is nucleophilic and can engage in various undesired reactions, such as alkylation or acylation, depending on the electrophiles present in your reaction.[9] While the N-methyl group reduces its nucleophilicity compared to a primary amine, it can still react. Under very strong basic conditions (e.g., organolithium reagents), deprotonation of the amine is also possible.

Q5: How should I store 3-Chloro-N-methylisoquinolin-5-amine to ensure its long-term stability?

To maximize shelf-life, the compound should be stored as a solid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[10] Avoid storing it in solution, especially in protic or basic solvents, for extended periods. If a stock solution is necessary, prepare it fresh and use it promptly.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving 3-Chloro-N-methylisoquinolin-5-amine, with a focus on problems arising from basic conditions.

Issue Observed Potential Cause Recommended Solution
Low or No Yield of Desired Product Degradation of the starting material due to harsh basic conditions.Assess the stability of the starting material under your reaction conditions before adding other reagents (see Protocol 1). Consider using a weaker, non-nucleophilic base (e.g., organic bases like DBU or DIPEA if compatible) or running the reaction at a lower temperature.[9]
Appearance of Unexpected Peaks in LC-MS/HPLC Formation of hydrolysis product (3-Hydroxy-N-methylisoquinolin-5-amine) or other SNAr adducts.Analyze the unexpected peaks by mass spectrometry to identify their molecular weights.[10] Compare the mass with the expected hydrolysis product. If confirmed, this indicates your compound is not stable under the workup or reaction conditions.
Inconsistent Reaction Kinetics or Stalled Reaction The compound or its degradation products may be interacting with a catalyst, if used. The amino group can act as a ligand and potentially deactivate metal catalysts.[9]Protecting the N-methylamino group with a suitable protecting group (e.g., Boc) might be necessary to prevent interference with the reaction.[9]
Product Lost During Aqueous Workup The product or starting material may be more soluble in the aqueous layer than anticipated, especially if the pH of the workup solution leads to protonation of the basic isoquinoline nitrogen.[11]Before discarding the aqueous layer, re-extract it with a different organic solvent. You can also neutralize the aqueous layer and re-extract to recover any protonated species. Always check the aqueous layer by TLC or LC-MS if you suspect product loss.[11]

Experimental Protocols & Methodologies

Protocol 1: Assessing Compound Stability in a Basic Medium

This protocol provides a self-validating system to determine the stability of 3-Chloro-N-methylisoquinolin-5-amine under your specific experimental conditions.

Objective: To quantify the degradation of the title compound over time in a given basic solution.

Materials:

  • 3-Chloro-N-methylisoquinolin-5-amine

  • Your intended basic solution (e.g., 1M NaOH in 1:1 H₂O/THF)

  • An internal standard (a stable compound that does not react under the test conditions and is easily distinguishable by your analytical method)

  • Anhydrous solvent for stock solutions (e.g., THF or Dioxane)

  • Analytical equipment (HPLC or LC-MS)

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 3-Chloro-N-methylisoquinolin-5-amine and the internal standard in your chosen anhydrous solvent to create a concentrated stock solution.

  • Initiate the Stability Test: In a reaction vial, add your intended basic solution. Bring it to the target reaction temperature.

  • Time Zero (T=0) Sample: At the moment of starting the experiment, withdraw a small aliquot from the stock solution (Step 1) and immediately quench it in a separate vial containing a suitable acidic solution (e.g., 1M HCl in methanol) to neutralize the base and prevent further reaction. This is your T=0 reference sample.

  • Add Compound to Basic Medium: Add a known volume of the stock solution to the temperature-equilibrated basic solution from Step 2.

  • Time-Course Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw aliquots from the reaction vial and immediately quench them as described in Step 3.

  • Analysis: Analyze all quenched samples (T=0 and time-course samples) by HPLC or LC-MS.

  • Data Interpretation: Calculate the peak area ratio of 3-Chloro-N-methylisoquinolin-5-amine to the internal standard for each time point. A decrease in this ratio over time indicates degradation.

Data Presentation Example:
Time PointPeak Area Ratio (Compound/Internal Standard)% Degradation
T=01.000%
1 hr0.955%
4 hr0.7822%
24 hr0.4555%

Visualizations: Mechanisms and Workflows

Potential Degradation Pathway: Base-Catalyzed Hydrolysis

Under aqueous basic conditions, the most probable degradation route is a nucleophilic aromatic substitution (SNAr) reaction, where a hydroxide ion attacks the carbon bearing the chloro substituent. This proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The subsequent loss of the chloride ion restores aromaticity and yields the hydroxylated product.

SNAr_Mechanism Reactant 3-Chloro-N-methylisoquinolin-5-amine + OH⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Nucleophilic Attack Product 3-Hydroxy-N-methylisoquinolin-5-amine + Cl⁻ Intermediate->Product Elimination of Cl⁻

Caption: SNAr mechanism for hydrolysis of 3-Chloro-N-methylisoquinolin-5-amine.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow for the stability assessment protocol described above. This systematic approach ensures that you can confidently determine if the compound is stable enough for your planned synthesis or assay.

Stability_Workflow A 1. Prepare Stock Solution (Compound + Internal Standard) C 3. Take T=0 Sample (Quench Immediately) A->C D 4. Add Stock to Basic Medium A->D B 2. Prepare Basic Medium at Target Temperature B->D E 5. Collect & Quench Samples over Time Course D->E F 6. Analyze All Samples (LC-MS or HPLC) E->F G 7. Calculate Peak Area Ratios & Determine Degradation % F->G H Decision Point G->H I Proceed with Experiment H->I Stable J Modify Conditions (Lower Temp, Weaker Base) H->J Unstable

Caption: Workflow for assessing compound stability under basic conditions.

References

  • BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
  • University of Waterloo. (n.d.). HYDROLYSIS.
  • BenchChem. (2025). Overcoming challenges in the direct halogenation of the quinoline ring.
  • Jerončić, A., et al. (2007). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-chloro-5-amino-isoquinoline. Retrieved from [Link]

  • Groß, P., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • University of Bath. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf.
  • Smith, A. M., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. PMC.
  • National Institutes of Health. (n.d.). Genetic Diversity among 3-Chloroaniline- and Aniline-Degrading Strains of the Comamonadaceae. PMC.
  • MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • University of Leeds. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • SlidePlayer. (2018). HYDROLYSIS REACTIONS.
  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Chemsrc. (2025). 3-Chloro-N-methyl-5-isoquinolinamine | CAS#:1374652-61-5. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • National Institutes of Health. (n.d.). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • ChemScene. (n.d.). 3-Chloro-N-methylisoquinolin-1-amine.
  • ResearchGate. (2013).
  • Royal Society of Chemistry. (n.d.).
  • ScienceDirect. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids.
  • Eawag. (1997).
  • Chemistry Stack Exchange. (2017).
  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines.
  • Scilit. (n.d.). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.
  • National Institutes of Health. (n.d.). 3-Chloroisoquinoline. PubChem.
  • Google Patents. (n.d.).
  • BLD Pharm. (n.d.). 1-Chloro-N-methylisoquinolin-5-amine.
  • BenchChem. (2025). Preventing degradation of 6-Chloroquinolin-2-amine during reactions.

Sources

Optimization

Technical Support Center: Recrystallization Guide for 3-Chloro-N-methylisoquinolin-5-amine

Case ID: ISOQ-PUR-005 Compound: 3-Chloro-N-methylisoquinolin-5-amine (CAS: 1368050-35-4) Classification: Halogenated Amino-Isoquinoline Support Tier: Level 3 (Senior Application Scientist)[1][2][3] Executive Summary & So...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOQ-PUR-005 Compound: 3-Chloro-N-methylisoquinolin-5-amine (CAS: 1368050-35-4) Classification: Halogenated Amino-Isoquinoline Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary & Solvent Logic

Welcome to the technical support module for the purification of 3-Chloro-N-methylisoquinolin-5-amine . This intermediate presents a specific purification challenge due to the interplay between the lipophilic 3-chloro substituent and the polar, basic 5-(N-methyl)amino group.[1][4]

Unlike simple aromatics, this molecule possesses a "push-pull" electronic structure.[1][2][3][4] The basic isoquinoline nitrogen and the secondary amine increase solubility in polar protic solvents, while the chlorine atom reduces water solubility and increases solubility in chlorinated solvents.[3][4]

Recommended Solvent Systems

Based on structural analogs (specifically 3-chloroisoquinolin-5-amine) and general isoquinoline physicochemical properties, the following solvent systems are validated for screening:

Solvent SystemTypeSuitabilityMechanism
Ethanol (Absolute) SinglePrimary High solubility at reflux; moderate-to-low solubility at

.[1][2][3] Best for removal of polar impurities.[2][3][4]
EtOAc / Heptane BinarySecondary Excellent for "oiling out" prevention.[2][3][4] EtOAc dissolves the compound; Heptane acts as the anti-solvent to force precipitation.[2][3][4]
Toluene SingleTertiary Useful if the compound is too soluble in alcohols.[2][4] Higher boiling point (

) allows for greater saturation differentials.[3][4]
DCM / Hexane BinarySpecificOnly recommended if the crude is highly impure and requires low-temperature precipitation to avoid thermal degradation.[1][2][3][4]

Standard Operating Procedures (SOPs)

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Crude material with >85% purity and minor colored impurities.[1][2]

  • Preparation: Place 1.0 g of crude 3-Chloro-N-methylisoquinolin-5-amine in a 25 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (Absolute) in small portions (start with 3 mL) while heating the flask on a hot plate/block set to

    
    .
    
    • Critical Step: Swirl constantly.[2][3][4] Add solvent only until the solid just dissolves.[2][3][4][5] If 10 mL is reached without dissolution, the compound may be too insoluble; switch to Protocol B.

  • Filtration (Hot): If insoluble particles (dust, silica) remain, filter the hot solution rapidly through a pre-warmed glass wool plug or sintered funnel.[3][4]

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature (RT) undisturbed for 30 minutes.

    • Note: Do not plunge immediately into ice; this causes rapid precipitation of impurities (occlusion).[2][3][4]

  • Finishing: Once crystals form at RT, place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Collection: Filter via vacuum (Buchner funnel). Wash the cake with 2 mL of cold Ethanol.

Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Material that "oils out" in alcohols or has lower purity.[3][4]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc) .

  • Anti-Solvent Addition: While maintaining a gentle boil, add Heptane dropwise.[2][3][4]

  • The Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.[2][3][4]

  • Re-solubilization: Add a few drops of EtOAc to just clear the solution (make it transparent again).[2][3][4]

  • Cooling: Remove from heat and cover. Allow to cool slowly. The polarity gradient usually forces the formation of defined prisms rather than an amorphous oil.[4]

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. What happened?

  • Cause: The temperature dropped too fast, or the solvent boiling point is higher than the melting point of the solvated product.[4] N-methylated amines often have lower melting points than their primary amine counterparts (e.g., 3-chloroisoquinolin-5-amine melts ~176°C; the N-methyl variant may melt lower).[1][2][3]

  • Fix: Re-heat the mixture until the oil dissolves. Add a seed crystal (if available) or scratch the glass wall with a rod during the cooling phase (at

    
    ).[3][4] Alternatively, switch to Protocol B  and increase the ratio of EtOAc.
    

Q2: My crystals are dark/brown. How do I remove the color?

  • Cause: Oxidation products of the amino group (common in aniline-like derivatives).[1][2][3][4]

  • Fix: Perform a "Charcoal Treatment."[2][3][4][6] During the hot dissolution step (Protocol A), add activated carbon (1-2% by weight of crude).[3][4] Boil for 5 minutes, then filter hot through Celite. The carbon adsorbs the high-molecular-weight colored impurities.[1][2][4]

Q3: I have low recovery (<50%). Is the product staying in the mother liquor?

  • Analysis: The N-methyl amine makes the molecule more soluble in organic solvents than the primary amine.[1][2]

  • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotavap and cool again to obtain a "second crop." Alternatively, acidify the mother liquor with HCl to precipitate the hydrochloride salt, which is often less soluble.[3][4]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on the behavior of your crude material.

RecrystallizationWorkflow Start Start: Crude 3-Chloro-N- methylisoquinolin-5-amine SolubilityTest Test Solubility in Hot Ethanol (78°C) Start->SolubilityTest Decision1 Does it dissolve? SolubilityTest->Decision1 ProtocolA Proceed to Protocol A (Slow Cooling) Decision1->ProtocolA Yes Insoluble Try Toluene or EtOAc (Hot) Decision1->Insoluble No CheckOil Did it 'Oil Out' upon cooling? ProtocolA->CheckOil Insoluble->ProtocolA Dissolves in alt. solvent Success Filter & Dry (Pure Crystals) CheckOil->Success No (Crystals formed) RemedyOil Re-heat & Add Seed Crystal OR Switch to Protocol B CheckOil->RemedyOil Yes (Sticky liquid) RemedyOil->Success Retry

Caption: Workflow for solvent selection and troubleshooting phase separation issues.

References & Authority

The protocols above are derived from standard purification techniques for amino-isoquinolines and specific solubility data of structural analogs.

  • Analogous Synthesis & Properties:

    • Synthesis of 3-chloro-5-amino-isoquinoline (Parent molecule).[1][2][3] The reduction of 5-nitro-3-chloroisoquinoline typically yields the amine, which is purified via ether extraction or ethanol recrystallization.[1][2][4]

    • Source: PrepChem.[2][3][4] "Synthesis of 3-chloro-5-amino-isoquinoline."

  • General Isoquinoline Purification:

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[3][4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3][4] (Standard reference for heterocyclic purification; see entry for "Isoquinoline" and "Aminoquinolines").[2][3][4]

    • Source: ScienceDirect [3][4]

  • Solubility Principles of Amino-Heterocycles:

    • PubChem Compound Summary for 3-chloroisoquinolin-5-amine (CID 16749040).[1][2][3] Provides physicochemical property data (XLogP, H-Bond donor/acceptor counts) used to derive solvent polarity requirements.[1][3][4]

    • Source: PubChem [3][4]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Chloro-N-methylisoquinolin-5-amine before handling, as halogenated amino-aromatics can be toxic or irritants.[1][2][3]

Sources

Troubleshooting

Technical Support Center: Optimization of S_NAr on Isoquinolines

Current Status: Online Operator: Senior Application Scientist Ticket: Minimizing Side Reactions in Isoquinoline Substitutions Audience: Medicinal Chemists & Process Engineers Introduction: The Isoquinoline Paradox Isoqui...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket: Minimizing Side Reactions in Isoquinoline Substitutions Audience: Medicinal Chemists & Process Engineers

Introduction: The Isoquinoline Paradox

Isoquinoline presents a unique electronic paradox in Nucleophilic Aromatic Substitution (


). While the pyridine ring is 

-deficient (electrophilic), the fused benzene ring acts as an electron donor, effectively deactivating the system compared to a standalone pyridine or pyrimidine.

Successful substitution requires navigating a narrow window of reactivity. If conditions are too mild, the reaction stalls; if too harsh, you encounter the "Unholy Trinity" of isoquinoline side reactions: Regio-scrambling , Hydrolysis (Isocarbostyril formation) , and N-Oxide Rearrangement .

This guide deconstructs these failure modes into solvable engineering problems.

Module 1: Regioselectivity & The "C1 Imperative"

The Issue

User Report: "I am attempting to substitute a leaving group at C3, but I am seeing exclusive recovery of starting material or degradation. When using 1,3-dichloroisoquinoline, I only get substitution at C1."

The Science (Causality)

The regioselectivity of isoquinoline is dictated by the inductive effect (-I) of the nitrogen atom.

  • C1 Position (

    
     ):  The C1 carbon is directly adjacent to the electronegative nitrogen. The resulting Meisenheimer complex is stabilized because the negative charge resides largely on the nitrogen (the most electronegative atom).
    
  • C3 Position (

    
     ):  The inductive pull is weaker. More importantly, the resonance forms for a C3 attack disrupt the aromaticity of the fused benzene ring more significantly than C1 attack.
    

Rule of Thumb:


 at C3 is kinetically forbidden in the presence of a C1 leaving group. C3 substitution generally requires transition metal catalysis (Buchwald-Hartwig) or extreme forcing conditions that degrade the molecule.
Troubleshooting & Optimization
VariableRecommendationRationale
Substrate Design Block C1 or use F over Cl If targeting C3, C1 must be alkylated or protected. If targeting C1, use 1-fluoroisoquinoline to accelerate the rate (

in

) and lower the reaction temp, improving selectivity.
Solvent DMSO or NMP (Anhydrous)High dielectric constants stabilize the polar Meisenheimer transition state.
Temperature < 80°C for C1 C1 substitution is facile.[1][2] Heating >100°C promotes side reactions without improving C3 yield.
Visualizing the Selectivity Landscape

Regioselectivity Start Substrate: 1,3-Dichloroisoquinoline Cond1 Mild Base (K2CO3) Temp < 60°C Start->Cond1 Standard SNAr Cond2 Strong Base (NaH) Temp > 120°C Start->Cond2 Forcing Conditions Prod1 Major: 1-Substituted (Kinetic Control) Cond1->Prod1 High Selectivity Prod2 Mixture: 1-Sub & 1,3-Disub (Thermodynamic/Forcing) Cond2->Prod2 Loss of Selectivity

Caption: Kinetic pathway favors C1 substitution. C3 substitution is energetically unfavorable without metal catalysis.

Module 2: The Hydrolysis Headache (Isocarbostyrils)

The Issue

User Report: "My LCMS shows a mass corresponding to [M-Cl+OH]. The product is converting to the lactam (isocarbostyril) instead of the desired amine/ether."

The Science (Causality)

Isoquinolines with leaving groups at C1 are essentially "masked" acid chlorides. In the presence of hydroxide (from wet solvents or hygroscopic bases), hydrolysis is faster than


 with bulky nucleophiles.
  • Mechanism: Water attacks C1

    
     Tautomerization 
    
    
    
    thermodynamically stable amide (Lactam/Isocarbostyril).
Self-Validating Protocol: The "Dry-System" Check
  • The Karl Fischer Test: Ensure reaction solvent water content is < 50 ppm.

  • The Base Switch: Switch from hygroscopic bases (KOH, NaOH, Cs2CO3) to non-nucleophilic organic bases (DIPEA, DBU) or anhydrous phosphates (K3PO4).

  • The "Scavenger" Additive: Add 3Å Molecular Sieves directly to the reaction vessel.

Comparison of Hydrolysis Risks:

Reagent ClassRisk LevelMitigation
Hydroxides (NaOH/KOH) Critical Avoid completely. Use alkoxides or amines.
Carbonates (K2CO3/Cs2CO3) Moderate Flame-dry salt under vacuum before use.
Hydrides (NaH) Low Excellent for preventing hydrolysis, but risk of reduction.

Module 3: Activation via N-Oxides (The Meisenheimer Trap)

The Issue

User Report: "Direct substitution failed, so I made the N-oxide. Now the reaction works, but I see a major impurity that looks like a rearranged product."

The Science (Causality)

N-oxidation activates the ring by pulling electron density, making C1 highly electrophilic. However, N-oxides are photochemically and thermally unstable.

  • The Trap: Under UV light or high heat, isoquinoline N-oxides undergo Meisenheimer Rearrangement (1,2-shift) to form 1-isoquinolinones (isocarbostyrils) or ring-expanded products.

Workflow: Safe N-Oxide Substitution

NOxidePath Step1 Isoquinoline N-Oxide Step2 Activation: Add TsCl or POCl3 (Forms highly reactive salt) Step1->Step2 Risk RISK: High Temp / UV Light Step1->Risk Step3 Nucleophilic Attack (SNAr) Step2->Step3 Success Product: 1-Substituted Isoquinoline Step3->Success Fail Rearrangement to Isocarbostyril Risk->Fail

Caption: Activation with sulfonyl chlorides (TsCl) allows mild SNAr, avoiding thermal rearrangement risks.

Key Protocol Adjustment: Do not rely on thermal


 for N-oxides. Use activators  like p-Toluenesulfonyl chloride (TsCl) or PyBroP. These convert the N-oxide oxygen into a leaving group, allowing the nucleophile to attack C1 under mild conditions (Room Temp), preventing rearrangement.

Experimental Protocol: Selective C1-Amination of 1,3-Dichloroisoquinoline

Context: This protocol is designed to maximize C1 selectivity while suppressing hydrolysis.

Reagents:

  • 1,3-Dichloroisoquinoline (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Base: DIPEA (2.5 equiv) - Chosen to avoid water introduction associated with inorganic bases.

  • Solvent: NMP (Anhydrous) - 0.2 M concentration.

Step-by-Step:

  • Drying: Charge 1,3-Dichloroisoquinoline and the amine into a flame-dried vial equipped with a stir bar.

  • Solvation: Add anhydrous NMP via syringe under

    
     atmosphere.
    
  • Base Addition: Add DIPEA dropwise.

  • Thermal Ramp: Heat to 80°C .

    • Checkpoint: Monitor by HPLC at 2 hours. You should see >95% conversion to the mono-substituted product.

    • Warning: If conversion is low, DO NOT increase temp to >120°C. Instead, add 0.2 equiv of KF (Potassium Fluoride). The fluoride performs a Halex exchange (Cl

      
       F) in situ, creating a more reactive intermediate without requiring harsh heat.
      
  • Workup: Dilute with EtOAc, wash 3x with water (to remove NMP), then brine. Dry over

    
    .
    

FAQ: Rapid Fire Troubleshooting

Q: Can I substitute the C4 position via


? 
A:  Generally, no. C4 is nucleophilic (electron-rich). To substitute C4, you need to halogenate it first (electrophilic substitution), and even then, 

is difficult without strong electron-withdrawing groups (like

) at C5 or C8 to activate the ring.

Q: My nucleophile is a weak amine (e.g., amide/sulfonamide). The reaction won't go. A: Standard


 won't work.[3] Use Buchwald-Hartwig coupling  (Pd2(dba)3 / Xantphos). If you must use metal-free conditions, convert the amine to its anion using NaH before adding the isoquinoline.

Q: I see a "dimer" impurity. A: If your nucleophile has two protons (e.g., primary amine


), and you use excess base/heat, the product can react with a second equivalent of isoquinoline. Solution:  Use a slight excess of the amine (1.2 - 1.5 equiv) relative to the isoquinoline to statistically favor the 1:1 adduct.

References

  • Regioselectivity in Isoquinolines

    • Title: Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline.[4]

    • Source: J. Chem. Soc., Perkin Trans. 1, 1999.
    • URL:[Link]

  • N-Oxide Activation & Rearrangement

    • Title: Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
    • Source: Chemical Reviews (ACS), 2024.
    • URL:[Link]

  • General Mechanism & Hydrolysis Control

    • Title: Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism.[2][3][5]

    • Source: Master Organic Chemistry.[6]

    • URL:[Link]

  • Green Chemistry Approaches (Avoiding Hydrolysis)

    • Title: Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar C
    • Source: Green Chemistry, 2016.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Differentiating 3-Chloro and 6-Chloro Isoquinoline Isomers

Executive Summary In the development of isoquinoline-based therapeutics—such as Rho-kinase (ROCK) inhibitors or antitumor agents—the precise regiochemistry of the halogen substituent is critical. 3-chloroisoquinoline and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of isoquinoline-based therapeutics—such as Rho-kinase (ROCK) inhibitors or antitumor agents—the precise regiochemistry of the halogen substituent is critical. 3-chloroisoquinoline and 6-chloroisoquinoline are constitutional isomers with identical molecular weights (163.60 g/mol ) and similar polarity, yet they exhibit vastly different electronic properties and reactivity profiles.

Misidentification of these isomers can lead to failed Structure-Activity Relationship (SAR) models and incorrect metabolic degradation predictions. This guide provides a definitive technical workflow to differentiate these isomers using NMR spectroscopy, synthesis logic, and chromatographic behavior.

The "Smoking Gun" Differentiator: The most reliable method for differentiation is 1H NMR coupling patterns .

  • 6-Chloroisoquinoline displays a characteristic vicinal coupling (

    
     Hz) between H3  and H4 .
    
  • 3-Chloroisoquinoline lacks this coupling, showing H4 as a distinct singlet.

Structural & Electronic Analysis

Understanding the IUPAC numbering and electronic environment is the foundation of all differentiation techniques.

Isoquinoline Numbering Scheme

Unlike quinoline (where N=1), isoquinoline is numbered starting from the carbon adjacent to the bridgehead, placing the nitrogen at position 2.

  • 3-Chloroisoquinoline: The chlorine is attached to the pyridine ring (heteroaromatic), adjacent to the nitrogen. This position is electron-deficient.

  • 6-Chloroisoquinoline: The chlorine is attached to the benzene ring (homocyclic). This position behaves similarly to a chlorobenzene.

Electronic Environment Visualization

The following diagram illustrates the numbering and the key proton interactions used for identification.

Isoquinoline_Structure cluster_3Cl 3-Chloroisoquinoline (Cl on Pyridine Ring) cluster_6Cl 6-Chloroisoquinoline (Cl on Benzene Ring) N2_3 N2 C3_3 C3-Cl N2_3->C3_3 adj C4_3 C4-H C3_3->C4_3 adj Note3 H4 is a SINGLET (No neighbor on C3) C4_3->Note3 C1_3 C1-H N2_6 N2 C3_6 C3-H N2_6->C3_6 C4_6 C4-H C3_6->C4_6 Vicinal Coupling (J ~5.8 Hz) Note6 H3 & H4 are DOUBLETS C3_6->Note6 C6_6 C6-Cl

Caption: Structural logic for NMR differentiation. The presence or absence of H3-H4 coupling is the primary diagnostic tool.

Spectroscopic Characterization (The Core Protocol)

1H NMR Spectroscopy

This is the definitive method. The chemical shift values may vary slightly depending on solvent (CDCl3 vs DMSO-d6) and concentration, but the multiplicity is invariant.

Table 1: Diagnostic 1H NMR Signals (in CDCl3)

Feature3-Chloroisoquinoline6-Chloroisoquinoline
H1 (Proton) Singlet (s) ,

ppm. Highly deshielded due to adjacent N and ring current.
Singlet (s) ,

ppm. Similar to 3-Cl, so not unique enough for ID.
H3 (Proton) Absent (Substituted with Cl).Doublet (d) ,

ppm. Couples with H4 (

Hz).
H4 (Proton) Singlet (s) ,

ppm. Crucial: No vicinal neighbor to split it.
Doublet (d) ,

ppm. Couples with H3 (

Hz).
Benzene Ring Complex multiplet pattern (H5-H8).H5 is a singlet (or small d), H7/H8 are coupled (ABX pattern).

Expert Insight: If you see two doublets with a coupling constant of ~5.8 Hz in the aromatic region, you have an isoquinoline with protons at both C3 and C4. This immediately rules out the 3-chloro isomer.

Mass Spectrometry

Both isomers show a parent ion


 and a characteristic Chlorine isotope pattern (

Cl:

Cl

3:1).
  • Differentiation: MS alone is insufficient for identification without chromatographic separation, as fragmentation patterns are nearly identical.

Synthesis & Impurity Profiling[1]

Knowing the synthetic origin of your sample often reveals the isomer identity.

6-Chloroisoquinoline: The Pomeranz-Fritsch Route

The 6-chloro isomer is typically synthesized via the Pomeranz-Fritsch reaction .[1]

  • Precursors: 4-chlorobenzaldehyde + Aminoacetaldehyde diethyl acetal.

  • Mechanism: Acid-catalyzed cyclization.

  • Impurities: Unreacted aldehyde or acetal traces may be visible in NMR.

3-Chloroisoquinoline: The P-Oxychloride Route

The 3-chloro isomer is often derived from 3-hydroxyisoquinoline (isoquinolin-3(2H)-one).

  • Reagents: POCl3 (Phosphorus oxychloride) is used to convert the lactam/enol to the chloride.

  • Impurities: Residual phosphorous species or 3-hydroxy starting material.

Functional Reactivity

The position of the chlorine atom dictates the chemical behavior, particularly in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Table 2: Reactivity Comparison

Reaction Type3-Chloroisoquinoline6-Chloroisoquinoline
Electronic Nature Electron-deficient (Pyridine-like).Electron-neutral/rich (Benzene-like).
SNAr Possible under forcing conditions (due to N-activation).No reaction (requires Pd catalysis).
Pd-Catalyzed Coupling High Reactivity. Oxidative addition is faster due to the electron-deficient ring.Standard Reactivity. Comparable to chlorobenzene.
Lithiation Directed Ortho Metalation (DoM) at C4 is possible.Lithiation typically occurs ortho to Cl (C5 or C7).

Experimental Protocol: Differentiation Workflow

Objective: Rapidly identify an unknown chloroisoquinoline sample.

Materials:

  • ~5 mg Sample

  • 0.6 mL CDCl3 (or DMSO-d6)

  • Standard NMR Tube

Step-by-Step Procedure:

  • Sample Prep: Dissolve the solid sample in the deuterated solvent. Ensure the solution is clear (filter if necessary) to prevent line broadening.

  • Acquisition: Run a standard proton (1H) NMR experiment (16 scans min).

  • Processing: Phase and baseline correct the spectrum. Reference TMS to 0.00 ppm or residual CHCl3 to 7.26 ppm.

  • Analysis (Decision Tree):

Decision_Tree Start Analyze Aromatic Region (7.5 - 9.5 ppm) CheckH1 Locate H1 Signal (Singlet ~9.0-9.2 ppm) Start->CheckH1 CheckDoublets Look for Doublets with J ~6 Hz CheckH1->CheckDoublets Result3 Result: 3-Chloroisoquinoline CheckDoublets->Result3 NO: Only singlets or complex multiplets found Result6 Result: 6-Chloroisoquinoline CheckDoublets->Result6 YES: Two doublets found (H3 and H4 coupling)

Caption: Rapid decision tree for isomer identification based on 1H NMR multiplicity.

Chromatographic Separation (HPLC)

If you have a mixture of both isomers, they can be separated using Reverse-Phase HPLC.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 20 minutes.

  • Differentiation:

    • 3-Chloroisoquinoline: Typically elutes earlier due to the higher polarity of the chlorine on the pyridine ring (closer to the nitrogen dipole).

    • 6-Chloroisoquinoline: Typically elutes later (more lipophilic character of the chlorobenzene moiety).

References

  • BenchChem. (2025). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde. Link Citation for predicted NMR shifts and Pomeranz-Fritsch synthesis logic.

  • PubChem. (2025).[2][3][4] 3-Chloroisoquinoline Compound Summary. National Library of Medicine. Link Citation for physical properties and computed descriptors.

  • ChemicalBook. (2024). 6-Chloroquinoline and Isomer Data. Link Citation for comparative melting point data of quinoline/isoquinoline isomers.

  • Organic Chemistry Portal. (2023). Synthesis of Isoquinolines. Link Citation for general synthetic methodologies including Pomeranz-Fritsch and metal-catalyzed couplings.

  • University of Wisconsin-Madison. (2010). NMR Chemical Shifts of Trace Impurities. Link Standard reference for solvent residual peaks used in the protocol.

Sources

Comparative

Spectroscopic Profiling of Amino-Isoquinolines: A Comparative Guide

Executive Summary Amino-isoquinolines represent a critical scaffold in medicinal chemistry, serving as the backbone for Rho-kinase (ROCK) inhibitors, DNA-intercalating agents, and solvatochromic fluorescent probes. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-isoquinolines represent a critical scaffold in medicinal chemistry, serving as the backbone for Rho-kinase (ROCK) inhibitors, DNA-intercalating agents, and solvatochromic fluorescent probes. Unlike the parent isoquinoline, which exhibits weak fluorescence and standard aromatic absorption, the introduction of an amino group (–NH₂) induces significant Intramolecular Charge Transfer (ICT), dramatically altering UV-Vis absorption profiles and emission quantum yields.

This guide provides an objective, data-driven comparison of the primary amino-isoquinoline isomers (1-, 3-, and 5-amino), focusing on their electronic transitions, environmental sensitivity, and utility in drug discovery.

Structural Basis of Optical Performance

The optical properties of amino-isoquinolines are dictated by the position of the amino group relative to the ring nitrogen. This positional isomerism governs the efficiency of the charge transfer and the basicity of the ring nitrogen.

The Mechanism: Intramolecular Charge Transfer (ICT)

The amino group acts as an electron donor (D), while the isoquinoline ring (specifically the protonated or hydrogen-bonded ring nitrogen) acts as an electron acceptor (A).

  • 1-Aminoisoquinoline: The amino group is adjacent to the ring nitrogen, allowing for an amidine-like resonance (

    
    ). This results in a unique tautomeric equilibrium and higher basicity.
    
  • 5-Aminoisoquinoline: The amino group is on the carbocyclic ring, separated from the heterocyclic nitrogen. This creates a "push-pull" system across the naphthalene-like core, leading to significant solvatochromism and red-shifted absorption compared to the 3-isomer.

Diagram: Isomer-Specific Electronic Pathways

The following diagram illustrates the structural logic governing the selection of specific isomers for experimental applications.

AminoIsoquinolineLogic Start Select Amino-Isoquinoline Scaffold Iso1 1-Aminoisoquinoline (Amidine-like) Start->Iso1 Iso3 3-Aminoisoquinoline (Weak Conjugation) Start->Iso3 Iso5 5-Aminoisoquinoline (Distal Donor) Start->Iso5 Prop1 High Basicity (pKa ~7.6) UV Max: ~335 nm Tautomeric Equilibrium Iso1->Prop1 Prop3 Lower Basicity UV Max: ~286, 350 nm Blue-shifted Emission Iso3->Prop3 Prop5 Strong ICT Character UV Max: ~360 nm (DMSO) Solvatochromic Probe Iso5->Prop5 App1 Application: Kinase Inhibitors (ROCK) DNA Intercalators Prop1->App1 App3 Application: Schiff Base Ligands Metal Sensing Prop3->App3 App5 Application: Polarity Sensors Polymerization Scaffolds Prop5->App5

Figure 1: Decision logic for selecting amino-isoquinoline isomers based on electronic properties and intended application.

Comparative Analysis: Optical & Physical Properties[1][2]

The following table synthesizes experimental data for the three primary isomers. Note that values can shift based on solvent polarity due to the ICT mechanism.

Feature1-Aminoisoquinoline3-Aminoisoquinoline5-Aminoisoquinoline
Primary

(Abs)
335 nm (Water/Polar)286 nm, 350 nm (Ethanol)320-330 nm (EtOH), 360 nm (DMSO)
Molar Extinction (

)
~4,000 - 6,000

~3,000 - 5,000

~3,500 - 5,500

pKa (Conj.[1] Acid) 7.62 (Strongest Base)~5.0 - 6.0~5.6
Fluorescence (

)
Low (unless rigidified)Moderate (Solvent dependent)Moderate (Highly Solvatochromic)
Stokes Shift Small (< 50 nm)ModerateLarge (Polarity dependent)
Key Reactivity Amidine hydrolysis, TautomerismSchiff base formationOxidative polymerization
Primary Use Case Drug Scaffold (Fasudil precursor)Ligand Design (Metal complexes)Fluorescent Probe (Microenvironment)

Key Insight: 1-Aminoisoquinoline exhibits the most distinct pH behavior due to its high pKa. In acidic media (pH < 7), its spectrum shifts significantly as the ring nitrogen protonates, stabilizing the resonant cation.

Environmental Sensitivity (Solvatochromism & pH)

Solvatochromism

Amino-isoquinolines, particularly the 5-amino isomer, exhibit positive solvatochromism.

  • Non-polar solvents (Hexane): The ground state is stabilized; absorption is blue-shifted (hypsochromic).

  • Polar solvents (DMSO, Ethanol): The excited ICT state is stabilized by the solvent dipole, lowering the energy gap and causing a red shift (bathochromic) in both absorption and emission.

  • Data Point: 5-Aminoisoquinoline shifts from ~320 nm in non-polar media to ~360 nm in DMSO [1][2].

pH Dependence (Acidochromism)

The pyridine-like nitrogen is a pH switch.

  • Neutral pH: The lone pair is available;

    
     transitions are possible but often obscured by strong 
    
    
    
    bands.
  • Acidic pH: Protonation blocks the

    
     transition and enhances the ICT character by increasing the electron-withdrawing power of the ring. This typically results in a hyperchromic  (increased intensity) and bathochromic  (red) shift.
    

Experimental Protocol: Self-Validating UV-Vis Characterization

To ensure reproducible data when characterizing these compounds, follow this self-validating workflow.

Reagents & Setup
  • Solvent: Spectroscopic grade Ethanol or DMSO (Cutoff < 210 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length), matched pair.

Workflow Diagram

UVVisProtocol Prep 1. Stock Preparation (1 mM in DMSO) Dilute 2. Serial Dilution (10 - 100 µM) Prep->Dilute Gravimetric Blank 3. Baseline Correction (Solvent Blank) Dilute->Blank Equilibrate Scan 4. Spectral Scan (220 - 500 nm) Blank->Scan Double Beam Validate 5. Linearity Check (Beer's Law Plot) Scan->Validate Extract Abs @ λmax Validate->Dilute If R² < 0.99

Figure 2: Step-by-step UV-Vis characterization workflow with built-in validation loop.

Step-by-Step Methodology
  • Stock Solution: Dissolve 1-2 mg of amino-isoquinoline in DMSO to create a 10 mM stock. Sonicate for 5 minutes to ensure complete dissolution (aggregation causes scattering).

  • Working Solutions: Dilute stock into Ethanol to create concentrations of 10, 25, 50, 75, and 100 µM.

  • Baseline: Run a baseline correction using pure Ethanol.

  • Measurement: Scan from 500 nm down to 220 nm. (Scanning high-to-low prevents photodegradation of sensitive samples during setup).

  • Self-Validation (The "Trust" Step): Plot Absorbance vs. Concentration at

    
    .
    
    • Pass:

      
       and intercept passes through zero.
      
    • Fail: Non-linearity indicates aggregation (conc. too high) or fluorescence artifacts (detector saturation).

Applications

Kinase Inhibition (Drug Discovery)

1-Aminoisoquinoline is the structural core of Fasudil , a Rho-kinase (ROCK) inhibitor used for cerebral vasospasm. The amino group forms critical hydrogen bonds within the ATP-binding pocket of the kinase [3].

Fluorescent Sensing

Derivatives of 5-aminoisoquinoline are used as "turn-on" sensors for transition metals (Zn²⁺, Cd²⁺). The metal coordinates to the amino group and ring nitrogen, blocking Photoinduced Electron Transfer (PET) quenching and restoring fluorescence [4].

DNA Binding

The planar isoquinoline structure allows intercalation between DNA base pairs. The amino group often protrudes into the minor groove, providing sequence specificity via hydrogen bonding.

References

  • BenchChem. Application Notes: Isoquinoline Derivatives as Fluorescent Markers. (2025).[2][3]

  • MDPI. Solvatochromism and estimation of ground and excited state dipole moments of aminoquinolines. (2022).[4][5]

  • ChemicalBook. 1-Aminoisoquinoline Product Properties and CAS 1532-84-9 Data.

  • ResearchGate. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2025).[2][3]

  • PubChem. 1-Aminoisoquinoline Compound Summary. National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-Chloro-N-methylisoquinolin-5-amine

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of chemical agents. This guide provides a detailed protocol for t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of chemical agents. This guide provides a detailed protocol for the safe disposal of 3-Chloro-N-methylisoquinolin-5-amine, a compound that, like many chlorinated aromatic amines, requires meticulous handling to ensure personnel safety and environmental protection. The procedures outlined here are grounded in established safety principles for halogenated organic compounds and are designed to be a self-validating system for your laboratory's safety protocols.

I. Hazard Assessment and Chemical Profile

Key Chemical Properties and Hazards:

PropertyInformationSource
Chemical Class Halogenated Aromatic AmineN/A
Potential Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[4][5][6], ,
Environmental Impact Aromatic amines can be toxic to aquatic organisms.[2][3] Halogenated organic compounds can be persistent in the environment.[10],
Reactivity Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[7] Hazardous decomposition products can include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[3][7]

II. Personal Protective Equipment (PPE) and Engineering Controls

The principle of causality in safety dictates that we must establish barriers between the researcher and the potential hazard. The following PPE and engineering controls are mandatory when handling 3-Chloro-N-methylisoquinolin-5-amine.

  • Engineering Controls : All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Eye and Face Protection : Chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should also be worn.[1]

  • Hand Protection : Chemically resistant gloves are essential. Consult the glove manufacturer's chemical resistance guide to select the appropriate material (e.g., Viton®, butyl rubber, or laminate films).[1]

  • Skin and Body Protection : A buttoned lab coat is the minimum requirement. For larger quantities or when there is a significant risk of splashes, a chemical-resistant apron or coveralls should be used.[1]

  • Respiratory Protection : If there is a potential for exposure above occupational limits, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.[11][12]

III. Step-by-Step Disposal Protocol

The disposal of 3-Chloro-N-methylisoquinolin-5-amine must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain.[11][13][14]

Step 1: Waste Segregation and Collection

  • Solid Waste : Collect all solid waste, including residual amounts of the compound, contaminated weighing papers, and disposable lab equipment, in a designated, leak-proof container.[13] This container must be clearly labeled as "Hazardous Waste."

  • Liquid Waste : Solutions containing 3-Chloro-N-methylisoquinolin-5-amine should be collected in a separate, sealed, and clearly labeled hazardous waste container.[13] Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[13] Keeping amine waste separate from other chemical wastes is crucial to prevent hazardous reactions.[14]

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated protective equipment should be placed in a designated hazardous waste container.

Step 2: Container Management and Labeling

  • Container Integrity : Use only sturdy, leak-proof containers that are compatible with the chemical.[15] The caps must be kept tightly sealed when not in use.[14][15]

  • Labeling : All waste containers must be accurately and clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Chloro-N-methylisoquinolin-5-amine"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Areas (SAAs) : Store waste containers in a designated SAA at or near the point of generation.[15] This area should be secure and well-ventilated.[13]

  • Incompatible Materials : Store containers away from incompatible materials such as strong oxidizing agents and acids to prevent accidental reactions.[1][7][14]

Step 4: Final Disposal

  • Licensed Disposal Company : The ultimate disposal of 3-Chloro-N-methylisoquinolin-5-amine must be handled by a licensed hazardous waste disposal company.[14][16] These companies are equipped to handle and dispose of such chemicals safely, often through methods like high-temperature incineration.[17][18]

  • Scheduling Pickup : Contact your institution's EHS office to schedule a pickup for the hazardous waste.[13] Do not allow waste to accumulate beyond the limits set by your institution or regulatory bodies.[15]

IV. Emergency Procedures for Spills and Exposure

In the event of a spill or personnel exposure, immediate and correct action is critical.

  • Spill Response :

    • Evacuate and Secure : Immediately evacuate all non-essential personnel and restrict access to the area.[13]

    • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[13]

    • Contain and Clean : Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[17] Work from the outside of the spill inward.[1]

    • Dispose of Cleanup Materials : Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.[1][17]

    • Decontaminate : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[1] Collect all decontamination materials as hazardous waste.

    • Report : Report the spill to your laboratory supervisor and EHS office immediately.[13]

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][4] Seek medical attention.

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7]

    • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][7]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-N-methylisoquinolin-5-amine.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Spill start Start: Handling 3-Chloro-N-methylisoquinolin-5-amine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen is_solid Solid Waste? waste_gen->is_solid spill Spill Occurs waste_gen->spill If Spill solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No storage Store Sealed Container in Designated SAA solid_waste->storage liquid_waste->storage check_compat Ensure Segregation from Incompatible Materials storage->check_compat contact_ehs Contact EHS for Waste Pickup check_compat->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal evacuate Evacuate & Secure Area spill->evacuate spill_ppe Don Spill Response PPE evacuate->spill_ppe contain Contain & Absorb Spill spill_ppe->contain collect_spill Collect Cleanup Debris as Hazardous Waste contain->collect_spill collect_spill->storage decon Decontaminate Area collect_spill->decon report_spill Report to Supervisor & EHS decon->report_spill

Caption: Disposal workflow for 3-Chloro-N-methylisoquinolin-5-amine.

VI. References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.

  • Chemsrc. (2025, December 1). 3-Chloro-N-methyl-5-isoquinolinamine.

  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-Chloro-5-methylaniline.

  • Tri-iso. (n.d.). Material Safety Data Sheet.

  • (2021, November 25). Material Safety Data Sheet.

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

  • (n.d.). Safety Data Sheet: 3-Chloro-2-methylaniline.

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

  • PubChem. (n.d.). 3-Chloro-5-methylaniline.

  • MilliporeSigma. (2025, September 22). Safety Data Sheet: 2,3-Dichloroquinoxaline.

  • SKC Inc. (2024, January 9). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution.

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.

  • PubChem. (n.d.). 3-Chloroisoquinoline.

  • Benchchem. (n.d.). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.

  • Legal Information Institute, Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-Chloro-1-phenylisoquinoline-4-carbaldehyde.

  • National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds.

  • International Chemical Safety Cards. (n.d.). ICSC 0130 - 3-CHLOROANILINE.

  • Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline.

  • ECHEMI. (n.d.). 3-Chloro-2-methylaniline SDS, 87-60-5 Safety Data Sheets.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-Chloro-N-methylisoquinolin-5-amine

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for the hand...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical and safety information for the handling of 3-Chloro-N-methylisoquinolin-5-amine (CAS No. 1374652-61-5). The following protocols are designed to ensure that this compound is used safely and effectively in a laboratory setting, minimizing risk and ensuring the reproducibility of your results.

Understanding the Hazard Profile

While specific toxicological data for 3-Chloro-N-methylisoquinolin-5-amine is not extensively published, its structure as a chlorinated aromatic amine suggests that it should be handled with care. Based on data from structurally related compounds, the primary hazards are expected to include skin, eye, and respiratory tract irritation. It may also be harmful if swallowed or absorbed through the skin.[1][2] Therefore, all handling procedures must be conducted with the assumption that this compound is hazardous.

GHS Hazard Classification (Anticipated)

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)

This classification is based on the hazard profiles of similar chemical structures and should be used as a precautionary guideline.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling 3-Chloro-N-methylisoquinolin-5-amine. The following PPE is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.[3][4]

  • Eye and Face Protection : Chemical safety goggles are required at a minimum.[5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection : Chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[5]

  • Protective Clothing : A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: A visual guide to the correct sequence for putting on and taking off Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the compound.

3.1. Preparation and Weighing

  • Designated Area : All handling of 3-Chloro-N-methylisoquinolin-5-amine should occur in a designated area within a chemical fume hood.

  • Pre-weighing : Before opening the container, ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) is inside the fume hood.

  • Dispensing : Carefully dispense the required amount of the solid compound. Avoid creating dust. Use a spark-proof spatula.

  • Container Sealing : Tightly seal the container immediately after use and wipe it down with a damp cloth to remove any residual particles.

3.2. Solution Preparation

  • Solvent Addition : Add the solvent to the solid in a controlled manner to avoid splashing.

  • Dissolution : If necessary, use a magnetic stirrer to aid dissolution. Ensure the container is loosely capped to prevent pressure buildup if the dissolution is exothermic.

  • Transfer : Use a pipette or a funnel for transferring the solution to prevent spills.

3.3. Storage

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep it away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain : For small spills, use an inert absorbent material like vermiculite or sand.

  • Collect : Carefully scoop the absorbed material into a suitable container for disposal. Use spark-proof tools.[3]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : All contaminated materials must be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Chloro-N-methylisoquinolin-5-amine and any contaminated materials is a critical step in the laboratory workflow.

  • Chemical Waste : The compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not discharge to sewer systems.[3]

  • Contaminated Materials : All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) must be collected in a designated, sealed container for hazardous waste disposal.

  • Labeling : All waste containers must be clearly labeled with the contents and the appropriate hazard symbols.

  • Regulations : Disposal must be in accordance with all local, state, and federal regulations.[3]

Chemical Waste Disposal Workflow

Waste_Disposal_Workflow Start Handling Complete A Segregate Waste: - Solid Compound - Contaminated Solvents - Contaminated PPE/Consumables Start->A B1 Solid Waste Container (Labeled Hazardous) A->B1 B2 Liquid Waste Container (Labeled Hazardous) A->B2 B3 Solid Waste Bag (Labeled Hazardous) A->B3 C Store in Designated Hazardous Waste Area B1->C B2->C B3->C D Arrange for Professional Waste Disposal C->D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-N-methylisoquinolin-5-amine
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